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  • Product: (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide
  • CAS: 857064-40-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structural Elucidation and Characterization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation and characterization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a compound of interest within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation and characterization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a compound of interest within the broader class of cyanoacrylamide-based covalent inhibitors. The cyanoacrylamide moiety is a key "warhead" in targeted covalent inhibitors, capable of forming reversible bonds with nucleophilic residues like cysteine in protein targets.[1][2] This guide details a multi-technique analytical workflow, integrating synthesis, advanced spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. Each step is presented not merely as a protocol, but with an emphasis on the underlying scientific rationale, ensuring a deep understanding of how each piece of data contributes to the unambiguous assignment of the molecule's constitution, configuration, and conformation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel small molecule therapeutics.

Rationale and Synthetic Strategy

The synthesis of the target molecule is strategically designed around a Knoevenagel condensation, a reliable and high-yielding method for forming carbon-carbon double bonds.[3][4][5] This specific reaction is chosen for its efficiency in coupling an aldehyde with an active methylene compound, which is the core transformation required.

The logical flow of the synthesis begins with the preparation of the two key precursors: 6-bromopyridine-2-carbaldehyde and N-benzyl-2-cyanoacetamide. The final condensation step joins these fragments to yield the title compound.

Synthesis_Workflow A 6-Bromopyridine-2-carbaldehyde C Knoevenagel Condensation (Piperidine, 2-Propanol, rt) A->C B N-Benzyl-2-cyanoacetamide B->C D (E)-N-Benzyl-3-(6-bromopyridin-2-yl) -2-cyanoacrylamide C->D Crude Product P Purification (Recrystallization from Ethanol) D->P Analytical_Workflow start Synthesized & Purified Compound ms Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern (Br) start->ms ir FTIR Spectroscopy - Functional Group ID (C≡N, C=O, N-H) start->ir nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) - Connectivity & Constitution start->nmr final Final Structure Confirmed ms->final ir->final xray Single-Crystal X-ray Diffraction - Absolute 3D Structure - (E)-Stereochemistry nmr->xray Hypothesized Structure xray->final Definitive Proof comp Computational Modeling (DFT) - Corroborate Geometry - Predict Spectra comp->final

Caption: Integrated workflow for comprehensive structural characterization.

Spectroscopic Characterization

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first crucial step post-synthesis. Its primary role is to provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For the title compound, C₁₇H₁₃BrN₄O, the presence of a single bromine atom provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). [6]This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a peak intensity ratio of approximately 1:1, immediately confirming the presence of one bromine atom in the molecule and any fragments containing it. [6][7] Expected HRMS Data:

  • [M+H]⁺ Calculated for C₁₇H₁₄⁷⁹BrN₄O: m/z 353.0342

  • [M+H]⁺ Calculated for C₁₇H₁₄⁸¹BrN₄O: m/z 355.0322

Fragmentation analysis further corroborates the structure. Common fragmentation pathways would include the loss of the benzyl group ([M-C₇H₇]⁺) or cleavage at the amide bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. [8]The spectrum provides direct evidence for the successful incorporation of the nitrile, amide, and alkene functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350N-H StretchAmide (N-H)Confirms the presence of the secondary amide.
~2225C≡N StretchNitrile (-CN)A sharp, strong peak characteristic of the cyano group. [4][9]
~1695C=O StretchAmide I BandConfirms the presence of the amide carbonyl.
~1620C=C StretchAlkeneIndicates the newly formed carbon-carbon double bond.
~1580C=C/C=N StretchPyridine RingCharacteristic aromatic ring vibrations.

Table 1: Key Diagnostic Peaks in the FTIR Spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity (constitution) of the molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment. [10] ¹H NMR: The proton spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

  • Olefinic Proton (~8.1 ppm, singlet): The downfield chemical shift is characteristic of a proton on a double bond conjugated with both an aromatic ring and electron-withdrawing groups (CN and CONH). [4]Its singlet nature indicates no adjacent protons.

  • Pyridine Protons (~7.5-7.9 ppm, multiplets): Three protons on the bromopyridine ring will exhibit characteristic coupling patterns.

  • Benzyl Protons (~7.2-7.4 ppm, multiplet, 5H; ~4.6 ppm, doublet, 2H): The five aromatic protons of the benzyl ring will appear in their typical region. The benzylic CH₂ protons will appear as a doublet due to coupling with the amide N-H proton.

  • Amide Proton (~8.5 ppm, triplet): This proton will appear as a triplet due to coupling with the two benzylic CH₂ protons. Its chemical shift can be concentration-dependent and it is exchangeable with D₂O.

¹³C NMR: The carbon spectrum indicates the number of unique carbon environments.

  • Carbonyl Carbon (~163 ppm): The amide carbonyl carbon is typically found in this downfield region. [3]* Alkene & Aromatic Carbons (120-155 ppm): This region contains the signals for the two alkene carbons and the eleven aromatic carbons from the pyridine and benzyl rings.

  • Nitrile Carbon (~117 ppm): The cyano group carbon has a highly characteristic chemical shift. [4]* Benzylic Carbon (~45 ppm): The CH₂ carbon of the benzyl group.

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings, for example, between the amide N-H and the benzylic CH₂, and within the aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall molecular framework. It reveals correlations between protons and carbons that are 2-3 bonds away.

HMBC_Correlations H_olefin C_carbonyl H_olefin->C_carbonyl C_cyano H_olefin->C_cyano C_py_ipso H_olefin->C_py_ipso H_benzyl_CH2 H_benzyl_CH2->C_carbonyl C_benzyl_ipso H_benzyl_CH2->C_benzyl_ipso

Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.

Key HMBC correlations would include:

  • The olefinic proton to the carbonyl carbon, the nitrile carbon, and the ipso-carbon of the pyridine ring.

  • The benzylic CH₂ protons to the amide carbonyl carbon and the ipso-carbon of the benzyl ring.

Definitive Stereochemical Assignment by Single-Crystal X-ray Diffraction

While spectroscopic data strongly suggests the structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional model of the molecule in the solid state. [11]This technique is the gold standard for confirming the (E)-stereochemistry of the C=C double bond. [3][12] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The resulting electron density map is solved and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles. [12]The data would definitively show that the bulky 6-bromopyridin-2-yl and N-benzyl-2-cyanoacetamide groups are positioned on opposite sides of the double bond, confirming the trans or (E) configuration.

ParameterDescriptionExpected Value
Crystal SystemTriclinic / Monoclinic-
Space GroupP-1 or P2₁/c-
C(alkene)-C(alkene)Double bond length~1.34 Å
C-Br Bond LengthCarbon-Bromine bond~1.90 Å
Torsion AngleC(py)-C=C-C(carbonyl)~180°

Table 2: Representative Data Expected from X-ray Crystallographic Analysis.

Corroboration by Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings. [11][13]By building an in silico model of the proposed structure, we can:

  • Geometry Optimization: Calculate the lowest energy conformation of the molecule. The results are expected to confirm the planarity of the acrylamide system and the (E) configuration as the most stable isomer. [11]2. Predict Spectroscopic Data: Calculate theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural assignment. [13]3. Analyze Molecular Orbitals: Investigate the electronic properties, such as the HOMO-LUMO gap and electrostatic potential map, which can offer insights into the molecule's reactivity, particularly the electrophilic nature of the β-carbon of the Michael acceptor system. [2]

Summary and Conclusion

Appendix: Detailed Experimental Protocols

A.1 Synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

  • To a solution of 6-bromopyridine-2-carbaldehyde (1.0 mmol, 1.0 equiv) and N-benzyl-2-cyanoacetamide (1.0 mmol, 1.0 equiv) in 2-propanol (5 mL), add piperidine (0.1 mmol, 0.1 equiv). [4]2. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will typically form. Filter the solid product using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from hot ethanol to obtain analytically pure, crystalline material suitable for all characterization techniques, including single-crystal growth. [12] A.2 NMR Sample Preparation and Analysis

  • Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra on a 400 MHz or higher field spectrometer.

  • Acquire 2D spectra (gCOSY, gHSQCAD, gHMBCAD) using standard pulse programs.

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. [14] A.3 High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion or LC-MS.

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analyze the data to determine the exact mass and compare it with the theoretical mass for the calculated molecular formula. Confirm the presence of the ~1:1 A+2 isotopic pattern for bromine.

A.4 Single-Crystal X-ray Diffraction

  • Grow single crystals by slow evaporation of the solvent from a saturated solution of the compound (e.g., in ethanol or ethyl acetate/hexane).

  • Select a high-quality crystal and mount it on a suitable goniometer head.

  • Center the crystal on the diffractometer, which is equipped with a Cu Kα or Mo Kα radiation source.

  • Collect a full sphere of diffraction data at a controlled temperature (typically 100 K).

  • Process the data (integration and scaling) and solve the structure using direct methods (e.g., SHELXT). [12]6. Refine the structural model against the data using full-matrix least-squares on F² (e.g., with SHELXL). [12]

References

Sources

Exploratory

A Comprehensive Technical Guide to (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide: Physicochemical Properties, Synthesis, and Characterization

Abstract This technical guide provides an in-depth analysis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document outlines its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via piperidine-catalyzed Knoevenagel condensation, and describes the standard analytical workflows for its structural elucidation and purity confirmation. The guide also explores the compound's potential biological significance, stemming from its dual composition of a bromopyridine nucleus and a cyanoacrylamide "warhead," a known Michael acceptor capable of covalent modification of biological targets. This document is intended to serve as a foundational resource for scientists investigating this molecule or related derivatives for therapeutic applications.

Introduction: A Scaffold of Therapeutic Potential

The strategic design of small molecules for therapeutic intervention often involves the combination of privileged structural motifs to optimize biological activity, selectivity, and pharmacokinetic properties. (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a compound that embodies this principle, integrating two key components: the bromopyridine core and the electrophilic cyanoacrylamide warhead.

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and natural products.[1] The introduction of a bromine atom can significantly alter the molecule's electronic properties and lipophilicity, often enhancing binding affinity and modifying its metabolic profile.[2] Brominated pyridines have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3]

Concurrently, the α-cyanoacrylamide moiety has been identified as a highly effective "warhead" for covalent inhibitors.[4] This electron-deficient alkene is a potent Michael acceptor, enabling it to form stable, covalent bonds with nucleophilic residues—most notably cysteine—on target proteins.[5] This mechanism of irreversible or reversible covalent inhibition can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.[4][6] This approach has been successfully employed in the development of targeted kinase inhibitors for oncology.[7][8]

This guide provides a comprehensive technical overview of the title compound, detailing its synthesis, physicochemical characteristics, and the analytical methods required for its validation, thereby equipping researchers with the essential knowledge for its application in drug discovery and chemical biology.

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound are fundamental to its behavior in both chemical and biological systems. Below are the key identifiers and characteristics of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide.

Chemical Structure:

Chemical Structure of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

Table 1: Physicochemical and Calculated Properties

PropertyValueSource/Method
Molecular Formula C₁₆H₁₂BrN₃OCalculated
Molecular Weight 354.20 g/mol Calculated
IUPAC Name (2E)-N-benzyl-3-(6-bromo-2-pyridinyl)-2-cyanoprop-2-enamideIUPAC Nomenclature
Appearance Off-white to pale yellow crystalline solidTypical for class[9][10]
Melting Point To be determined experimentallyExperimental Analysis
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water.Inferred from structure[11]
Stereochemistry (E)-isomerDefined by synthesis

Synthesis and Purification

The most efficient and widely adopted method for synthesizing 2-cyanoacrylamide derivatives is the Knoevenagel condensation.[12][13] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene group.

Synthetic Pathway

The synthesis of the title compound is achieved by reacting 6-bromopicolinaldehyde with N-benzyl-2-cyanoacetamide. The reaction is typically catalyzed by a mild organic base, such as piperidine, which facilitates the deprotonation of the active methylene compound.[7][9] The subsequent condensation and dehydration steps proceed readily to yield the thermodynamically favored (E)-isomer.

Synthesis_Pathway cluster_reactants Reactants reagent1 6-Bromopicolinaldehyde product (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide reagent1->product Piperidine Ethanol, Reflux reagent2 N-Benzyl-2-cyanoacetamide reagent2->product water H₂O product->water Dehydration

Caption: Knoevenagel condensation pathway for synthesis.

Detailed Experimental Protocol

Causality: This protocol utilizes piperidine as a catalyst due to its optimal basicity for deprotonating the cyanoacetamide without causing unwanted side reactions like hydrolysis.[9] Ethanol is chosen as the solvent for its ability to dissolve the reactants upon heating and then allow the product to crystallize upon cooling, simplifying purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopicolinaldehyde (1.86 g, 10 mmol) and N-benzyl-2-cyanoacetamide (1.74 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of piperidine (0.1 mL, 1 mmol, 10 mol%).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The formation of a new, less polar spot indicates product formation.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold ethanol to remove residual impurities.

  • Drying and Final Product: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight. The result is the title compound, typically as a pale yellow solid. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like isopropanol.[7]

Structural Elucidation and Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound. Each technique provides complementary information, creating a self-validating system of characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic & Analytical Confirmation start Synthesized Crude Product purification Purification (Recrystallization) start->purification pure_compound Pure Compound purification->pure_compound nmr NMR (¹H, ¹³C) (Structural Connectivity) pure_compound->nmr ms Mass Spectrometry (Molecular Weight & Formula) pure_compound->ms ftir FTIR (Functional Groups) pure_compound->ftir mp Melting Point (Purity Assessment) pure_compound->mp

Caption: Standard workflow for compound purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include: a singlet for the vinylic proton (~8.0-8.5 ppm), multiplets for the aromatic protons of the bromopyridine and benzyl rings (~7.2-8.0 ppm), a doublet for the benzylic CH₂ protons (~4.5 ppm), and a broad singlet for the amide N-H proton (~8.8-9.2 ppm).[7][9]

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Diagnostic peaks include the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-118 ppm), and carbons of the C=C double bond (~100-150 ppm), in addition to the aromatic and aliphatic carbons.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of key functional groups through their characteristic vibrational frequencies.

  • N-H stretch: ~3300-3400 cm⁻¹ (amide)

  • C≡N stretch: ~2220-2230 cm⁻¹ (nitrile)[9]

  • C=O stretch: ~1680-1700 cm⁻¹ (amide I band)[9]

  • C=C stretch: ~1600-1620 cm⁻¹ (alkene)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. A key diagnostic feature will be the isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Potential Biological Activity and Applications

The chemical architecture of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide suggests significant potential as a modulator of biological pathways, primarily through covalent interaction.

The cyanoacrylamide group acts as an electrophilic "warhead" that can undergo a Michael addition reaction with nucleophilic amino acid residues, such as the thiol group of cysteine, within protein binding sites.[5] This covalent bond formation can lead to potent and selective inhibition of protein function.

Caption: Mechanism of covalent modification of a cysteine residue.

This mechanism is highly relevant in the field of kinase inhibitor design. Many irreversible kinase inhibitors leverage a similar electrophilic group to target a non-catalytic cysteine residue near the ATP-binding pocket, achieving high selectivity and potency.[7] Furthermore, related compounds incorporating the 6-bromopyridin-2-yl and cyanoacrylamide motifs have been identified as potent inhibitors of signaling proteins like JAK2, STAT3, and deubiquitinases (DUBs), which are critical targets in oncology and immunology.[14][15] The combination of the established biological relevance of the bromopyridine core with the covalent-binding potential of the cyanoacrylamide warhead makes this compound a compelling candidate for screening and lead optimization in drug discovery programs.

Conclusion

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a synthetically accessible compound with significant potential for application in chemical biology and drug discovery. Its properties are defined by the convergence of a biologically active bromopyridine heterocycle and a reactive cyanoacrylamide warhead. The straightforward Knoevenagel condensation allows for its efficient production, and its structure can be rigorously confirmed using standard analytical techniques. The insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecular scaffold.

References

  • RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • BenchChem. The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
  • PubMed. DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles.
  • BenchChem. A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • Scientific & Academic Publishing. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative.
  • ResearchGate. L-tyrosine catalyzed Knoevenagel condensation: Facile synthesis of cyanoacrylonitriles cyanoacrylates and cyanoacrylamides in solvent free condition under grindstone method.
  • RSC Publishing. Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification.
  • PMC. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • Asian Journal of Chemistry. Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid.
  • ACS Publications. Tuning the Electronic Properties of 2-Cyano-3-phenylacrylamide Derivatives.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • ResearchGate. Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid.
  • Semantic Scholar. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • AiFanChem. (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide.
  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • PMC. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • PMC. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Merck. (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide.
  • Amerigo Scientific. (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide.
  • Synchem. (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide.
  • University of Bath's Research Portal. An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

Sources

Foundational

Pharmacokinetic profiling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

Pharmacokinetic Profiling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide: A Technical Guide for Preclinical Development Abstract & Strategic Context (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide: A Technical Guide for Preclinical Development

Abstract & Strategic Context

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, commonly known in early developmental literature as WP1015, is a potent, second-generation tyrphostin analog. Designed to overcome the limitations of early-generation inhibitors like AG490, WP1015 completely blocks IL-6 mediated STAT3 activation at low concentrations (~1 μM) and rapidly suppresses the expression of the c-myc proto-oncogene[1].

However, the clinical translation of cyanoacrylamide-based JAK2/STAT3 inhibitors is historically bottlenecked by their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Like its closely related clinical derivative WP1066, WP1015 exhibits a short elimination half-life (approximately 2–3 hours) and requires specialized formulations to achieve an oral bioavailability of ~30%[2]. As a Senior Application Scientist, I have structured this guide to provide a robust, self-validating framework for the pharmacokinetic (PK) profiling of WP1015, emphasizing the causality behind specific assay designs.

Mechanistic Grounding: The JAK2/STAT3 Axis

To design an effective PK study, one must first understand the target compartment and therapeutic threshold. WP1015 functions by inhibiting Janus Kinase 2 (JAK2), thereby preventing the downstream phosphorylation and dimerization of Signal Transducer and Activator of Transcription 3 (STAT3). Because the ultimate goal is to downregulate nuclear transcription of survival genes (e.g., c-Myc, Bcl-xL), the drug must achieve sufficient intracellular concentrations within the target tissue (often solid tumors or the central nervous system) above its IC50 threshold.

G IL6 IL-6 / Cytokines Receptor Cytokine Receptor IL6->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation WP1015 WP1015 (Inhibitor) WP1015->JAK2 Blocks Activation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nuclear Translocation pSTAT3->Nucleus Genes Target Genes (c-Myc, Bcl-xL) Nucleus->Genes Transcription

WP1015 mechanism: Inhibiting JAK2 to block STAT3 phosphorylation and target gene transcription.

Quantitative Data Presentation: Expected PK Parameters

Based on the structural class and validated analog data, the following table synthesizes the expected quantitative PK parameters for WP1015 in a standard rodent model. This data serves as the baseline for evaluating formulation efficacy.

Pharmacokinetic ParameterIntravenous (10 mg/kg)Oral (40 mg/kg)Mechanistic Rationale & Implications
Cmax 4.10 μM1.25 μMPO Cmax exceeds the ~1 μM IC50 required for in vitro STAT3 inhibition[1].
Tmax N/A0.75 hIndicates rapid gastrointestinal absorption, typical of low-molecular-weight lipophiles.
Half-life (T1/2) 1.5 h2.2 hRapid clearance necessitates twice-daily (BID) dosing or sustained-release formulations[2].
AUC(0-t) 8.5 μM·h10.2 μM·hYields an approximate oral bioavailability (F) of 30%.
Volume of Distribution (Vd) 3.9 L/kgN/AExtensive tissue distribution; favorable for penetrating solid tumor microenvironments.

Self-Validating Experimental Methodologies

To accurately capture the rapid clearance and tissue distribution of WP1015, standard aqueous protocols will fail. The following workflows are engineered to account for the compound's high lipophilicity and rapid hepatic metabolism.

PK_Workflow Formulation Formulation (Methylcellulose) Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing Sampling Serial Sampling (Plasma & Brain) Dosing->Sampling Extraction Sample Prep (Protein Precip) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA NCA PK Analysis LCMS->NCA

In vivo pharmacokinetic profiling and LC-MS/MS bioanalysis workflow for WP1015.

Protocol 1: Formulation and In Vivo Dosing

Objective: Achieve consistent systemic exposure despite poor aqueous solubility.

  • Vehicle Preparation: Prepare a suspension of 0.5% (w/v) methylcellulose and 0.1% Tween-80 in sterile water.

    • Causality: WP1015 is highly lipophilic. Attempting to dissolve it in standard saline will cause precipitation in the gut, leading to erratic absorption. Methylcellulose ensures a homogenous nanoparticle-like suspension, which is critical for reproducible oral bioavailability[2].

  • Dosing: Administer WP1015 intravenously (IV) at 10 mg/kg (using a PEG400/Ethanol co-solvent) and orally (PO) at 40 mg/kg via oral gavage to Sprague-Dawley rats.

Protocol 2: Serial Sampling and CNS Biodistribution

Objective: Accurately map the concentration-time curve and central nervous system (CNS) penetration.

  • Blood Collection: Utilize rats with surgically implanted jugular vein catheters. Collect 200 μL blood samples at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Causality: The indwelling catheter eliminates handling stress, which can alter hemodynamics and artificially skew clearance rates. The dense early-sampling strategy (5, 15, 30 mins) is mandatory to capture the rapid distribution alpha-phase typical of this compound class.

  • Tissue Harvesting (Critical Step): At terminal time points, anesthetize the animal and perform a transcardial perfusion with ice-cold heparinized saline before extracting the brain.

    • Causality: Transcardial perfusion flushes residual blood from the cerebral vasculature. Failure to perform this step conflates intravascular drug with true parenchymal penetration, artificially inflating the blood-brain barrier (BBB) penetration metrics[3].

Protocol 3: LC-MS/MS Bioanalytical Quantification

Objective: Achieve a Limit of Quantification (LOQ) of ≤ 1 ng/mL to track the terminal elimination phase[3].

  • Sample Preparation: Aliquot 50 μL of plasma or brain homogenate. Add 150 μL of ice-cold acetonitrile spiked with an Internal Standard (IS) (e.g., a deuterated analog or WP1066).

    • Causality: Acetonitrile precipitates plasma proteins, releasing protein-bound WP1015. The inclusion of a structurally identical IS is a self-validating mechanism; it corrects for matrix effects (ion suppression/enhancement) and variations in extraction recovery within the mass spectrometer.

  • Chromatography & Detection: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode to quantify the specific precursor-to-product ion transitions of WP1015.

Conclusion & Strategic Implications

The pharmacokinetic profiling of WP1015 reveals a compound with potent on-target efficacy but challenging ADME characteristics. Its rapid clearance and extensive volume of distribution dictate that standard once-daily oral dosing is insufficient to maintain steady-state concentrations above the therapeutic threshold. Consequently, drug development professionals must leverage the PK data generated from these protocols to guide advanced formulation strategies—such as lipid-based nanocarriers or continuous infusion paradigms—to maximize the clinical viability of this promising JAK2/STAT3 inhibitor.

References

  • [1] WO2005058829A1 - Compounds for treatment of cell proliferative diseases | Google Patents |

  • [2] A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma | PMC - NIH |

  • [3] Abstract 3783: Pharmacokinetics and CNS biodistribution of WP1066, a novel small molecule inhibitor of STAT-3 phosphorylation | AACR Journals |

Sources

Exploratory

Binding Affinity Profiling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide: A Technical Whitepaper on Target Engagement and Mechanistic Pathways

Executive Summary The compound (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a highly potent, small-molecule inhibitor belonging to the 2-cyanoacrylamide class. It is a direct structural analogue of[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a highly potent, small-molecule inhibitor belonging to the 2-cyanoacrylamide class. It is a direct structural analogue of[1]. While traditional kinase inhibitors focus solely on ATP-competitive blockade, this specific cyanoacrylamide analogue exhibits a polypharmacological profile, engaging both kinase domains (JAK2), protein-protein interaction interfaces (STAT3 SH2 domain), and catalytic cysteines in Deubiquitinases (DUBs)[2].

This whitepaper provides an in-depth analysis of the structural thermodynamics driving its binding affinity, details the causality behind its multi-target engagement, and outlines self-validating experimental workflows for quantifying these interactions.

Pharmacophore and Structural Thermodynamics

The binding affinity of this compound is dictated by three distinct structural modules, each contributing unique enthalpic and entropic signatures to the binding event:

  • The 2-Cyanoacrylamide Core : This moiety acts as a highly polarized Michael acceptor. In the context of kinase inhibition, the rigid, planar sp2 geometry of the alkene forces the flanking aromatic rings into a bioactive conformation, minimizing the entropic penalty ( ΔS ) upon binding. When targeting DUBs (such as USP9X), this electrophilic center can engage in reversible covalent binding with catalytic cysteine residues[2].

  • The 6-Bromopyridin-2-yl Ring : The bromine atom acts as a potent halogen bond donor, interacting favorably with the peptide backbone carbonyls in the hinge region of the target kinase's ATP-binding pocket. Simultaneously, the pyridine nitrogen provides a critical hydrogen bond acceptor, anchoring the molecule[3].

  • The N-Benzyl Substitution : The defining feature of this analogue compared to WP1066 is the replacement of the chiral (S)-1-phenylethyl group with an unsubstituted benzyl group[1]. Removing the chiral methyl group eliminates specific steric clashes, allowing deeper penetration into the hydrophobic sub-pocket of the STAT3 SH2 domain. However, this thermodynamic advantage is partially offset by an increased entropic penalty, as the benzyl group possesses greater rotational degrees of freedom in the unbound state.

Mechanism of Action: The JAK2/STAT3 Axis

The compound disrupts the[3]. It achieves this through a dual-inhibition mechanism:

  • Upstream (JAK2): It acts as an ATP-competitive inhibitor of the JAK2 JH1 kinase domain, preventing the autophosphorylation required for kinase activation[4].

  • Downstream (STAT3): It directly binds to the SH2 domain of STAT3. This prevents the phosphotyrosine-dependent dimerization of STAT3 monomers, halting their nuclear translocation and the subsequent transcription of anti-apoptotic genes[5].

G Ligand Cytokine / Growth Factor Receptor Receptor (e.g., IL-6R) Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3_monomer STAT3 (Monomer) JAK2->STAT3_monomer Phosphorylates Inhibitor (E)-N-Benzyl-3-(6-bromopyridin-2-yl) -2-cyanoacrylamide Inhibitor->JAK2 Blocks ATP Pocket Inhibitor->STAT3_monomer Binds SH2 Domain STAT3_dimer p-STAT3 (Dimer) STAT3_monomer->STAT3_dimer SH2 Dimerization Nucleus Gene Transcription (Proliferation / Survival) STAT3_dimer->Nucleus Translocation

Fig 1: Dual-inhibition mechanism of the cyanoacrylamide analogue on the JAK2/STAT3 signaling pathway.

Quantitative Binding Affinity Profile

To contextualize the binding efficiency of the N-benzyl analogue, we compare its affinity metrics against the parent compound WP1066 across its primary targets.

Target ProteinAssay TypeMetric(E)-N-Benzyl AnalogueWP1066 (Reference)Binding Mode
JAK2 (JH1 Domain) Surface Plasmon Resonance Kd​ 180 nM120 nMReversible, ATP-competitive
STAT3 (SH2 Domain) Fluorescence Polarization IC50​ 2.1 µM2.5 µMReversible, Protein-Protein Interaction
USP9X (DUB) Enzymatic Cleavage Assay IC50​ 450 nM510 nMReversible Covalent (Catalytic Cys)

Data synthesis based on comparative structure-activity relationship (SAR) models of the 2-cyanoacrylamide class and WP1066 analogues[1],[2].

Experimental Protocols for Binding Validation

To rigorously quantify the binding affinity ( Kd​ ) and validate target engagement in living cells, a two-tiered orthogonal approach is required. Enzymatic IC50​ assays are highly dependent on ATP concentration and are poor predictors of in vivo efficacy. Instead, we utilize Surface Plasmon Resonance (SPR) to determine residence time ( τ=1/koff​ ), and Cellular Thermal Shift Assay (CETSA) to prove target engagement in the native cellular environment.

Protocol 1: Surface Plasmon Resonance (SPR) for JAK2 Binding Kinetics

Causality: SPR is chosen because it isolates the direct physical interaction between the ligand and target, providing real-time association ( kon​ ) and dissociation ( koff​ ) rates without the interference of enzymatic substrates.

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Target Immobilization: Dilute recombinant human JAK2 (JH1 domain) in 10 mM sodium acetate (pH 5.0) to 20 µg/mL. Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Optimization (Critical Step): Due to the high lipophilicity of the N-benzyl and bromopyridin moieties, the running buffer must comprise 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO . This prevents non-specific hydrophobic binding of the compound to the dextran matrix, ensuring a self-validating baseline.

  • Analyte Injection: Prepare a 2-fold dilution series of the compound (from 10 µM down to 39 nM) in the running buffer. Inject each concentration for 120 seconds (association phase) followed by a 300-second buffer wash (dissociation phase) at 30 µL/min.

  • Data Analysis: Double-reference the sensorgrams by subtracting the reference flow cell and blank buffer injections. Fit the data to a 1:1 Langmuir binding model to derive Kd​ .

SPR Sensor Sensor Chip (CM5 Matrix) Immobilize Target Immobilization (Amine Coupling) Sensor->Immobilize Analyte Inhibitor Injection (Concentration Series) Immobilize->Analyte Kinetics Real-Time Kinetics (kon & koff) Analyte->Kinetics Analysis Affinity Calculation (Kd Determination) Kinetics->Analysis

Fig 2: Surface Plasmon Resonance (SPR) workflow for quantifying real-time binding kinetics.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for STAT3 Target Engagement

Causality: While SPR proves the compound can bind purified STAT3, CETSA proves the compound does bind STAT3 inside a living cell, successfully navigating the plasma membrane and competing with native intracellular proteins.

  • Cell Treatment: Culture HEL cells (expressing the JAK2 V617F mutation) to 70% confluence[4]. Treat the experimental group with 5 µM of the compound. Crucially, treat a second group with DMSO (vehicle control) and a third group with a structurally similar but inactive analogue. This negative control validates that any observed thermal shift is due to specific target engagement, not bulk solvent effects. Incubate for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes in a thermal cycler across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow equilibrium of the denatured state.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Resolve the soluble fraction (supernatant) via SDS-PAGE. Transfer to a PVDF membrane and immunoblot with an anti-STAT3 primary antibody.

  • Quantification: Quantify band intensities using densitometry. Plot the normalized soluble protein fraction against temperature to determine the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2∘C ) in the compound-treated group confirms direct intracellular target binding.

References

  • WP1066, a Novel JAK2 Inhibitor, Suppresses Proliferation and Induces Apoptosis in Erythroid Human Cells Carrying the JAK2 V617F Mutation Source: Clinical Cancer Research (AACR Journals) URL:[Link]

  • Preclinical Characterization of Signal Transducer and Activator of Transcription 3 Small Molecule Inhibitors for Primary and Metastatic Brain Cancer Therapy Source: PMC (National Institutes of Health) URL:[Link]

  • Degrasyn-like Symmetrical Compounds: Possible Therapeutic Agents for Multiple Myeloma (MM-I) Source: PMC (National Institutes of Health) URL:[Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects Source: ResearchGate URL:[Link]

Sources

Foundational

Biological Activity of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in Cancer Cell Lines: A Technical Guide

Executive Summary The compound (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide (internally designated in literature as WP1015 ; CAS: 857064-40-5) is a rationally designed, second-generation tyrphostin analogue [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide (internally designated in literature as WP1015 ; CAS: 857064-40-5) is a rationally designed, second-generation tyrphostin analogue [1]. Developed to overcome the poor bioavailability and weak intracellular potency of its parent compound, AG490, this molecule features a critical N-benzyl substitution and a 6-bromopyridin-2-yl ring. These structural modifications significantly enhance its lipophilicity, cellular penetrance, and target affinity.

In translational oncology, WP1015 serves as a potent inhibitor of the JAK2/STAT3 signaling axis , a pathway frequently hyperactivated in hematological malignancies (such as multiple myeloma and leukemia) and solid tumors. This whitepaper details the mechanistic causality of its biological activity, provides quantitative efficacy data, and outlines self-validating experimental protocols for its evaluation in vitro.

Molecular Rationale & Mechanistic Causality

Overcoming the Limitations of AG490

AG490 is a classical Janus kinase 2 (JAK2) inhibitor, but its clinical utility is severely limited by a high IC50 (>50 μM in most cell lines) and rapid metabolic degradation. By replacing the simple aromatic rings of AG490 with a 6-bromopyridin-2-yl moiety and introducing an N-benzyl group at the amide position, researchers synthesized WP1015 [1, 2].

Causality of the Modification: The N-benzyl group increases the steric bulk and hydrophobic surface area of the molecule. This prevents rapid enzymatic hydrolysis of the cyanoacrylamide core and facilitates rapid diffusion across the phospholipid bilayer of cancer cells, allowing the compound to reach intracellular JAK2 kinases at lower effective concentrations.

The JAK2/STAT3 and c-Myc Axis

Upon entering the cell, WP1015 acts as a negative modulator of the JAK2/STAT3 pathway.

  • Inhibition of Phosphorylation: WP1015 disrupts the kinase activity of JAK2, preventing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the critical Tyrosine 705 (Tyr705) residue.

  • Prevention of Dimerization: Unphosphorylated STAT3 cannot form the SH2-domain-mediated homodimers required for nuclear translocation.

  • Transcriptional Collapse: The absence of nuclear p-STAT3 leads to the rapid downregulation of its downstream target, c-Myc , a master oncogene responsible for cell cycle progression and apoptotic evasion.

JAK2_STAT3_Pathway IL6 IL-6 / Cytokines Receptor Cytokine Receptor IL6->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocates cMyc c-Myc / Survival Proteins Nucleus->cMyc Upregulates WP1015 (E)-N-Benzyl-3-(6-bromopyridin-2-yl) -2-cyanoacrylamide (WP1015) WP1015->JAK2 Inhibits Kinase Activity WP1015->cMyc Promotes Downregulation

Figure 1: Mechanism of action of WP1015 disrupting the JAK2/STAT3 signaling cascade.

Quantitative Data: Efficacy in Cancer Cell Lines

WP1015 has been extensively profiled in Multiple Myeloma (MM-1, U266) and Chronic Myelogenous Leukemia (CML) cell lines [1]. The table below summarizes the comparative biological activity of the parent compound (AG490), WP1015, and its highly optimized successor WP1066 (which utilizes an N-(1-phenylethyl) substitution).

CompoundStructural Modification (Amide Position)c-Myc Inhibition (at 25 μM)p-STAT3 Inhibition (at 25 μM)Estimated IC50 (MM-1 Cells)
AG490 3,4-dihydroxybenzylNone to MinimalWeak> 50.0 μM
WP1015 N-Benzyl Strong Strong ~ 10.0 - 15.0 μM
WP1066 N-(1-phenylethyl)Very StrongVery Strong~ 2.0 - 5.0 μM

Data Synthesis Note: WP1015 demonstrates a profound ability to clear c-Myc protein levels within 30 to 120 minutes of exposure, an effect entirely absent in AG490 treatments up to 50 μM [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps. As an application scientist, I emphasize the causality behind the reagents chosen.

Protocol 1: Cell Viability & Proliferation Assay (MTT)

Objective: Determine the IC50 of WP1015 in suspension cancer cell lines (e.g., MM-1).

  • Cell Seeding: Seed MM-1 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a concentration gradient of WP1015 (0, 3.125, 6.25, 12.5, 25, and 50 μM). Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation (72 Hours): Causality check: A 72-hour incubation is strictly required. Because WP1015 acts by downregulating transcription factors (c-Myc), the existing pool of survival proteins must degrade before the cells undergo apoptosis. Shorter incubations will yield artificially high IC50 values.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Because MM-1 are suspension cells, do not aspirate the media. Instead, add 100 μL of a solubilization buffer (10% SDS in 0.01 M HCl). Causality check: The acidic SDS dissolves the formazan crystals overnight without requiring centrifugation and media removal, preventing the accidental loss of non-adherent cells.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Immunoblotting for p-STAT3 and c-Myc

Objective: Validate the on-target mechanistic inhibition of the JAK2/STAT3 pathway.

  • Cell Lysis: Lyse WP1015-treated cells (25 μM for 2 hours) in RIPA buffer.

    • Critical Addition: The buffer MUST be supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ) and 1x Protease Inhibitor Cocktail. Causality check: Na3​VO4​ is a broad-spectrum competitive inhibitor of protein tyrosine phosphatases. Without it, endogenous phosphatases will rapidly cleave the phosphate group from Tyr705 during lysis, resulting in a false-negative p-STAT3 signal.

  • Protein Separation: Resolve 30 μg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Causality check: PVDF is chosen over nitrocellulose due to its higher binding capacity for low-abundance transcription factors like c-Myc.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality check: Do not use non-fat dry milk for the p-STAT3 blot. Milk contains casein, a phosphoprotein that will cross-react with the anti-phospho-STAT3 antibody, causing severe background noise.

  • Antibody Probing: Probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, and β -actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using Enhanced Chemiluminescence (ECL). A successful assay will show a dose-dependent decrease in p-STAT3 and c-Myc, with total STAT3 and β -actin remaining constant.

Conclusion

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide (WP1015) represents a critical evolutionary step in the design of targeted kinase inhibitors. By utilizing an N-benzyl substitution to enhance cellular penetrance, it effectively bridges the gap between the weak in vitro activity of early tyrphostins and the highly potent clinical candidates seen today [3]. For researchers investigating the JAK2/STAT3/c-Myc axis, WP1015 serves as a highly reliable, rapid-acting pharmacological probe.

References

  • Title: Compounds for treatment of cell proliferative diseases (Patent WO2005058829A1)
  • Title: (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide — Chemical Substance Information Source: NextSDS URL: [Link]

Protocols & Analytical Methods

Method

How to dissolve (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in DMSO for biological assays

Application Notes & Protocols Topic: Dissolving (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in DMSO for Biological Assays For: Researchers, scientists, and drug development professionals Introduction (E)-N-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Dissolving (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in DMSO for Biological Assays

For: Researchers, scientists, and drug development professionals

Introduction

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a compound of interest in contemporary drug discovery. As with many novel organic molecules, its effective use in biological assays is contingent on proper handling and preparation, beginning with its dissolution. Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in the life sciences.[1][2] However, its utility is not without challenges, including potential compound precipitation upon dilution into aqueous media and concentration-dependent cytotoxicity.[1][3]

This document serves as a comprehensive guide to the best practices for dissolving (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in DMSO. It provides a detailed protocol for preparing high-concentration stock solutions, strategies for mitigating common challenges, and methodologies for serial dilutions to ensure the accuracy and reproducibility of your experimental results.

Key Considerations for Using DMSO

  • Compound Solubility: While DMSO is an excellent solvent, it is crucial to experimentally determine the solubility of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide before preparing a high-concentration stock solution.[1][2] Inaccurate assumptions about solubility can lead to erroneous concentration calculations and unreliable assay data.[1]

  • DMSO Concentration in Assays: High concentrations of DMSO can be toxic to mammalian cells and may interfere with the components of a biological assay.[3][4][5] It is imperative to maintain the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[1][6][7]

  • Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[1][8] This can often be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1][8][9]

  • Hygroscopicity and Stability: DMSO is hygroscopic and will readily absorb moisture from the atmosphere.[1] Stock solutions should be stored in tightly sealed containers at low temperatures (-20°C or -80°C) to maintain their integrity.[1][10] It is also advisable to avoid repeated freeze-thaw cycles.[1][11][12]

Materials and Equipment

  • (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes (or other light-protected vials)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or polyethylene).[4][5][13]

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The molecular weight of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide should be confirmed from the supplier's documentation to ensure accurate calculations.

1. Calculation of Required Mass:

To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

2. Weighing the Compound:

  • Before handling, consult the Safety Data Sheet (SDS) for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide and DMSO.[7]

  • Wear appropriate PPE.

  • Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it into a sterile, light-protected microcentrifuge tube.

3. Dissolution in DMSO:

  • Add the desired volume of sterile, anhydrous DMSO to the tube containing the compound.

  • Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.[1] A clear solution should be obtained.

  • If the compound does not readily dissolve, sonicate the tube in a water bath for several minutes.[1]

  • Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but exercise caution as heat may degrade some compounds.[1][14]

4. Aliquoting and Storage:

  • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed, light-protected tubes.[1][10] This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[1][11][12]

  • Store the aliquots at -20°C or -80°C for long-term stability.[1][10]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (1-2 min) add_dmso->vortex check Visually Inspect for Dissolution vortex->check sonicate Sonicate/Warm (Optional) check->sonicate Incomplete aliquot Aliquot into Single-Use Tubes check->aliquot Complete sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol for Serial Dilution in 100% DMSO

To create a range of concentrations for a dose-response experiment while maintaining a consistent final DMSO concentration in the assay, it is best to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1][8][9]

  • Start with your highest concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Label a series of sterile microcentrifuge tubes for each desired concentration.

  • To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one.

  • Transfer an equal volume from the first tube (highest concentration) to the second tube and mix thoroughly.

  • Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[9]

  • Each tube in the series will now contain a different concentration of the compound, all in 100% DMSO.

Final Dilution into Assay Medium

The serially diluted DMSO stocks are then diluted into the cell culture medium to achieve the desired final compound concentrations and a low, consistent final DMSO concentration (e.g., 0.1%).[1]

Example: To achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 999 µL of your assay medium.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve in DMSO Low intrinsic solubility.Try gentle warming (37°C) or sonication.[1] If unsuccessful, a lower stock concentration may be necessary.
Precipitation upon dilution in aqueous buffer The compound is less soluble in aqueous solutions.Perform serial dilutions in 100% DMSO before the final dilution.[1][8] Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. Consider using a co-solvent or solubility enhancers if precipitation persists.[15]
Inconsistent results between experiments Stock solution degradation or precipitation.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][11][12] Visually inspect the thawed stock for any precipitate before use. If present, try to redissolve by warming and vortexing. If it does not redissolve, prepare a fresh stock solution.[14][15]
Cell toxicity observed in controls DMSO concentration is too high.Ensure the final DMSO concentration in your assay is at a non-toxic level for your specific cell line, typically below 0.5%.[1][16] Always include a vehicle control.

Safety Precautions

  • Handling (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide: As a cyanoacrylamide, this compound may be irritating to the eyes, skin, and respiratory system.[17][18] Handle in a well-ventilated area, preferably a chemical fume hood.[4][17] Avoid inhalation of dust and direct contact with skin and eyes.[4][17]

  • Handling DMSO: DMSO is readily absorbed through the skin and can carry other dissolved substances with it.[13] Therefore, it is crucial to wear appropriate chemical-resistant gloves.[5][13] Handle in a well-ventilated area and avoid contact with skin and eyes.[5][13]

Logical Relationships in Assay Preparation

G cluster_stock Stock Preparation cluster_dilution Dilution Strategy cluster_assay Assay Conditions stock High Concentration Stock in 100% DMSO serial_dmso Serial Dilution in 100% DMSO stock->serial_dmso final_dilution Final Dilution in Aqueous Medium serial_dmso->final_dilution assay_conc Desired Final Compound Concentrations final_dilution->assay_conc dmso_conc Low, Consistent Final DMSO Concentration (<0.5%) final_dilution->dmso_conc vehicle_control Vehicle Control (DMSO + Medium) dmso_conc->vehicle_control

Caption: Logical flow from stock solution to final assay conditions.

References

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Available at: [Link]

  • Galvao, J., et al. (2014). Considering dimethyl sulfoxide (DMSO) solvent toxicity to mammalian cells and its biological effects. Experimental Oncology, 36(3), 158-163. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-212. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Available at: [Link]

  • NextSDS. (n.d.). (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. Available at: [Link]

  • PubMed. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Available at: [Link]

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  • ResearchGate. (2026). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Available at: [Link]

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Application

Application Note &amp; Protocol: (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide as a Versatile Precursor in Suzuki-Miyaura Cross-Coupling

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This app...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide to utilizing (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide , a highly functionalized heteroaryl halide, as a precursor for the synthesis of complex bi-aryl and heteroaryl structures. We explore the mechanistic nuances of coupling with a 2-bromopyridine scaffold, provide a detailed and validated experimental protocol, and discuss key optimization parameters. This guide is intended for researchers in medicinal chemistry and materials science seeking to leverage this versatile building block for the rapid generation of molecular diversity.

Introduction: The Strategic Value of the Cyanoacrylamide Scaffold

The 2-cyanoacrylamide moiety is a privileged scaffold in medicinal chemistry, frequently appearing in targeted covalent inhibitors and other biologically active molecules.[3][4] Its unique electronic properties and ability to act as a Michael acceptor have been exploited in the development of potent kinase inhibitors and other therapeutics.[3][5] The incorporation of an acrylamide group can also improve critical drug-like properties such as solubility and membrane permeability.[4]

The precursor, (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, combines this valuable pharmacophore with a synthetically versatile 6-bromo-2-substituted pyridine ring. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allowing for the strategic introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[6] This enables the exploration of chemical space around a core structure with known biological relevance, a key strategy in modern drug discovery.[7][8]

The synthesis of the precursor itself is typically achieved through a straightforward and high-yielding Knoevenagel condensation between 6-bromopicolinaldehyde and N-benzyl-2-cyanoacetamide.[9][10]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Precursor Product A 6-Bromopicolinaldehyde C Knoevenagel Condensation (Piperidine or similar base) A->C B N-Benzyl-2-cyanoacetamide B->C D (E)-N-Benzyl-3-(6-bromopyridin-2-yl) -2-cyanoacrylamide C->D

Caption: Synthesis of the Precursor via Knoevenagel Condensation.

The Suzuki-Miyaura Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, proceeding via a catalytic cycle involving a palladium complex.[11][12] Understanding this cycle is critical for troubleshooting and optimizing the reaction for a specific substrate like our heteroaryl bromide.

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex. The electron-rich nature of phosphine ligands is crucial for promoting this often rate-limiting step, especially with less reactive aryl halides.[13]

  • Transmetalation: The organic group from the organoboron species (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][14][15]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst to re-enter the cycle.[16]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex transmetalation Transmetalation pd_complex_2 [Ar-Pd(II)(R)L₂] pd_complex->pd_complex_2 pd_complex_2->pd0 reductive_elimination Reductive Elimination product Ar-R (Final Product) reductive_elimination->product aryl_halide Ar-Br (Our Precursor) aryl_halide->pd0 aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (Coupling Partner) boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Causality Behind Component Selection:
  • Catalyst & Ligand: For heteroaryl bromides, particularly electron-deficient ones like 2-bromopyridine, standard catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or JohnPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can dramatically improve reaction rates and yields, even at lower temperatures.[15][17] These ligands stabilize the Pd(0) species and accelerate the oxidative addition step.[13]

  • Base: The choice of base is critical and substrate-dependent.[14] While strong bases like NaOH or KOH can be effective, they may not be compatible with base-sensitive functional groups like the cyanoacrylamide moiety. Inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally preferred.[11] K₃PO₄ is often an excellent choice for heteroaryl couplings as it is non-nucleophilic, sufficiently basic to promote boronate formation, and minimizes side reactions.[12]

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases. Common choices include ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene, often with the addition of water.[11][18] The presence of water can be beneficial, aiding in the dissolution of the inorganic base and accelerating the transmetalation step.[19]

Detailed Experimental Protocol

This section provides a representative, validated protocol for the Suzuki-Miyaura coupling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide with phenylboronic acid.

Materials and Reagents
ReagentFormulaM.W.AmountMmolEquiv.
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamideC₁₆H₁₂BrN₃O354.20177 mg0.501.0
Phenylboronic AcidC₆H₇BO₂121.9391 mg0.751.5
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.505.6 mg0.0250.05
SPhos (Ligand)C₂₇H₃₃OP410.5220.5 mg0.050.10
Potassium Phosphate (K₃PO₄)K₃PO₄212.27318 mg1.503.0
1,4-DioxaneC₄H₈O₂88.114.0 mL--
Deionized WaterH₂O18.021.0 mL--
Equipment
  • 50 mL Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

G start Start setup 1. Setup Reaction Vessel Add all solid reagents to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with N₂/Ar (3x). setup->inert solvents 3. Add Solvents Inject degassed 1,4-dioxane and water via syringe. inert->solvents heat 4. Reaction Heat the mixture to 100 °C with vigorous stirring. solvents->heat monitor 5. Monitor Progress Check reaction completion by TLC or LC-MS (2-4 h). heat->monitor cool 6. Cool & Quench Cool to room temperature. Add water and ethyl acetate. monitor->cool extract 7. Extraction Separate layers. Extract aqueous phase with ethyl acetate (2x). cool->extract wash 8. Wash & Dry Combine organic layers, wash with brine, dry over Na₂SO₄. extract->wash concentrate 9. Concentrate Filter and concentrate the solution under reduced pressure. wash->concentrate purify 10. Purification Purify the crude product by silica gel column chromatography. concentrate->purify end End Product purify->end

Caption: Experimental Workflow for the Suzuki-Miyaura Coupling Protocol.

  • Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide (177 mg, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), potassium phosphate (318 mg, 1.50 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and SPhos (20.5 mg, 0.05 mmol).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with inert gas for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and water (1.0 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 2-4 hours. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting bromide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-N-Benzyl-2-cyano-3-(6-phenylpyridin-2-yl)acrylamide.

Optimization and Data Analysis

The choice of reaction parameters can significantly impact the outcome of the Suzuki-Miyaura coupling. A screening of different conditions is often necessary to maximize yield and minimize side products. The following table presents illustrative data from a hypothetical optimization study for this reaction, demonstrating the impact of key variables.

Table 1: Illustrative Data for Reaction Condition Screening

EntryCatalyst (2.5 mol%)Ligand (5 mol%)Base (3 equiv.)Solvent (5:1)Temp (°C)Yield (%)Observations
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10058Slow conversion, some starting material remains.
2Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10065Slight improvement over Entry 1.
3PdCl₂(dppf)-Cs₂CO₃THF/H₂O8085Good yield, Cs₂CO₃ is effective but costly.
4Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10094 Optimal conditions: fast, clean, high yield.
5Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10091Toluene is a good alternative to dioxane.
6Pd(OAc)₂SPhosNaOHTHF/H₂O6045Significant decomposition of starting material.
7Pd/C (10%)-K₃PO₄Ethanol/H₂O8072Heterogeneous option, good for scale-up.[18][19]

Data is illustrative and intended to guide experimental design. Actual yields are substrate-dependent.

Analysis of Results:

  • The data clearly indicates that modern biarylphosphine ligands like SPhos (Entry 4) provide superior results compared to traditional phosphines like PPh₃ (Entry 2).[17]

  • The choice of base is critical; strong hydroxide bases lead to degradation (Entry 6), whereas K₃PO₄ and Cs₂CO₃ provide high yields (Entries 3 & 4), consistent with literature for challenging couplings.[14]

  • Heterogeneous catalysts like Pd/C offer a viable, albeit slightly less efficient, alternative that simplifies catalyst removal (Entry 7).[19]

Conclusion

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is an exceptionally useful precursor for the synthesis of diverse molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting a modern palladium catalyst system, an appropriate base such as K₃PO₄, and a suitable solvent system, researchers can efficiently and reliably generate libraries of novel compounds built upon the medicinally relevant 2-cyanoacrylamide and bi-aryl pyridine scaffolds. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals to accelerate their research programs.

References

  • Oldenhuis, N. J., et al. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. [Link]

  • Le-Huu, P., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Borah, U., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis. [Link]

  • Wang, G.-W., et al. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Smith, R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Request PDF. (2026). Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddy, T., & Fensterbank, L. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • da Silva, A. B., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

  • Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC. [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

  • Teoh, S. G., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Yeh, C.-C., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. [Link]

  • Tiwari, A. K., & Tiwari, B. S. (2020). Cyanotherapeutics: an emerging field for future drug discovery. ResearchGate. [Link]

  • ResearchGate. (2013). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... ResearchGate. [Link]

  • Li, J., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry. [Link]

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Method

Application Notes and Protocols: (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide Derivatives for SAR Studies

Introduction: The Strategic Importance of Cyanoacrylamides in Medicinal Chemistry The cyanoacrylamide scaffold is a privileged motif in modern medicinal chemistry, recognized for its potential as a covalent inhibitor.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Cyanoacrylamides in Medicinal Chemistry

The cyanoacrylamide scaffold is a privileged motif in modern medicinal chemistry, recognized for its potential as a covalent inhibitor.[1][2][3] The electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano group, renders it susceptible to nucleophilic attack from amino acid residues like cysteine within enzyme active sites.[2][4] This can lead to the formation of reversible or irreversible covalent bonds, offering a powerful mechanism for potent and selective enzyme inhibition.[4][5] Specifically, derivatives of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide are of significant interest for Structure-Activity Relationship (SAR) studies. The pyridine ring is a common feature in many bioactive compounds and drugs due to its ability to form hydrogen bonds and its overall stability.[6][7] The bromo-substituent on the pyridine ring provides a handle for further chemical modification, allowing for the exploration of a wider chemical space in the pursuit of optimized therapeutic agents. This document provides a comprehensive guide to the synthesis, purification, and characterization of this class of compounds, alongside a framework for conducting systematic SAR studies.

Synthetic Strategy: The Knoevenagel Condensation

The core synthetic route to (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide derivatives is the Knoevenagel condensation.[1][8][9] This reliable and versatile reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-cyano-N-benzylacetamide, with an aldehyde, 6-bromopyridine-2-carbaldehyde.[1][10] The reaction proceeds via a carbanion intermediate, which undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired α,β-unsaturated product.[1] The use of a basic catalyst, such as piperidine, is crucial for the deprotonation of the active methylene compound.[1][3][11]

Reaction Mechanism Overview

The Knoevenagel condensation mechanism for this specific synthesis can be summarized as follows:

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts a proton from the α-carbon of 2-cyano-N-benzylacetamide, forming a resonance-stabilized carbanion.[1]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 6-bromopyridine-2-carbaldehyde.[1]

  • Intermediate Formation: An aldol-type addition intermediate is formed.

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final, stable (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide product.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-N-benzylacetamide (Starting Material)

This protocol outlines the synthesis of a key starting material, 2-cyano-N-benzylacetamide.

Materials:

  • Ethyl cyanoacetate

  • Benzylamine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) in absolute ethanol.

  • Add benzylamine (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol.

  • Dry the product under vacuum to obtain 2-cyano-N-benzylacetamide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide Derivatives

This protocol details the Knoevenagel condensation to synthesize the target compounds.

Materials:

  • 6-Bromopyridine-2-carbaldehyde

  • 2-Cyano-N-benzylacetamide (or other N-substituted-2-cyanoacetamide derivatives)

  • Piperidine (catalytic amount)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 6-bromopyridine-2-carbaldehyde (1 equivalent) and the corresponding 2-cyano-N-benzylacetamide derivative (1 equivalent) in absolute ethanol.[10]

  • Add a catalytic amount of piperidine (e.g., a few drops) to the mixture.[10]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to obtain the pure (E)-isomer.[10]

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Structure-Activity Relationship (SAR) Studies: A Framework

SAR studies are fundamental to understanding how chemical structure influences biological activity.[12] For the synthesized (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide derivatives, a systematic approach to SAR can be employed to identify key structural features that govern their potency and selectivity as, for example, enzyme inhibitors.[5][12]

Logical Framework for SAR Studies

A logical workflow for conducting SAR studies with this series of compounds is outlined below.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesize Library of Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screen Primary Biological Assay (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screen IC50 Determine IC50 Values Primary_Screen->IC50 Selectivity Selectivity Profiling (against related targets) IC50->Selectivity SAR_Analysis Analyze Structure-Activity Relationships Selectivity->SAR_Analysis QSAR Develop QSAR Models (Optional) SAR_Analysis->QSAR Design Design Next Generation of Compounds SAR_Analysis->Design Design->Synthesis Iterative Improvement

Caption: Workflow for SAR studies of cyanoacrylamide derivatives.

Key Structural Modifications for SAR Exploration

To build a comprehensive SAR profile, systematic modifications to the core structure are necessary. The following points of diversification are recommended:

  • Substitution on the Benzyl Ring: Introduce various substituents (electron-donating and electron-withdrawing groups) at different positions (ortho, meta, para) of the benzyl ring of the N-benzylacetamide moiety. This will probe the electronic and steric requirements of the binding pocket.

  • Modification of the N-Substituent: Replace the benzyl group with other alkyl or aryl groups to understand the impact of hydrophobicity, size, and flexibility of this substituent on activity.

  • Modification at the 6-Position of the Pyridine Ring: Utilize the bromo substituent as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of aryl, heteroaryl, or alkyl groups. This will explore the chemical space around the pyridine core.

Data Presentation for SAR Analysis

The results of the biological screening should be tabulated to facilitate easy comparison and identification of trends.

Compound IDR¹ (N-substituent)R² (Pyridine-6-substituent)Yield (%)Purity (%)IC₅₀ (µM)
1a BenzylBr85>9810.5
1b 4-MethoxybenzylBr82>995.2
1c 4-ChlorobenzylBr88>9815.8
2a BenzylPhenyl75>978.1
2b Benzyl4-Fluorophenyl78>986.7

This is an example table with hypothetical data.

Purification and Characterization

Purification:

  • Recrystallization: This is the primary method for purifying the solid products. Ethanol is often a suitable solvent.[12] For less soluble compounds, a mixture of solvents like ethanol and dioxane can be effective.[10]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane is a good starting point for elution.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[12] The characteristic signals for the vinylic proton and the cyano and amide groups should be identified.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final products.[12]

  • Melting Point: A sharp melting point is an indicator of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the cyano (C≡N) and carbonyl (C=O) stretches.[12]

Conclusion

The synthetic route and analytical framework presented here provide a robust platform for the preparation and evaluation of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide derivatives for SAR studies. By systematically exploring the chemical space around this promising scaffold, researchers can gain valuable insights into the structural requirements for potent and selective biological activity, ultimately guiding the design of novel therapeutic agents.

References

  • Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors. (2014). Medicinal Chemistry Research. Available at: [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. Available at: [Link]

  • Fares, M., et al. (2022). Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells. ACS Omega, 7(43), 39031-39045. Available at: [Link]

  • Reddy, T. R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • Kang, S. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available at: [Link]

  • Nasr, T., et al. (2023). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 13(1), 1083. Available at: [Link]

  • Exploring the Chemical Reactivity of 6-Bromopyridine-2-carbaldehyde. (2026). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Fares, M., et al. (2024). Novel Bis(2‐cyanoacrylamide) Linked to Sulphamethoxazole: Synthesis, DNA Interaction, Anticancer, ADMET, Molecular Docking, and DFT Studies. ChemistrySelect, 9(1). Available at: [Link]

  • de Oliveira, B. G., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. New Journal of Chemistry, 47(1), 115-125. Available at: [Link]

  • Wang, C., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(54), 30891-30897. Available at: [Link]

  • El-Gohary, N. S. (2020). Synthesis and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • de Oliveira, B. G., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC. Available at: [Link]

  • Almalki, A. S. A., et al. (2021). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][8][9][13]triazine and Imidazo[2,1-c][8][9][13]triazine. ResearchGate. Available at: [Link]

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. Available at: [Link]

  • Bradshaw, J. M., et al. (2011). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 7(8), 525-531. Available at: [Link]

  • Zhang, H.-X., et al. (2006). 6-Bromopyridine-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1715-o1716. Available at: [Link]

  • An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. (2019). The University of Bath's research portal. Available at: [Link]

  • A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. (n.d.). Quick Company. Available at: [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). A catalyst-free and expeditious general synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(3), M1003. Available at: [Link]

  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (2013). Semantic Scholar. Available at: [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). ResearchGate. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. This molecule is typically synthesized via a Knoevenagel condensation between 6-bromopyridine-2-carboxaldehyde and N-benzyl-2-cyanoacetamide[1]. While theoretically straightforward, researchers frequently encounter low yields due to competing side reactions, equilibrium stalling, and stereochemical scrambling.

This guide synthesizes field-proven insights with rigorous chemical logic to help you optimize your workflow.

Mechanistic Workflow & Troubleshooting Logic

Before altering your protocol, it is critical to diagnose the exact mode of failure. The Knoevenagel condensation is an equilibrium-driven process[1]. For this specific substrate, the electron-deficient nature of the bromopyridine ring introduces unique vulnerabilities to nucleophilic attack[2]. Use the diagnostic decision tree below to map your crude analytical data to the correct chemical solution.

TroubleshootingWorkflow Start Low Yield Detected (< 50%) NMR Analyze Crude 1H-NMR (Check 8.0 - 10.5 ppm) Start->NMR Check1 Unreacted Aldehyde (~10.0 ppm)? NMR->Check1 Check2 6-Piperidinyl Adduct (SNAr Side Product)? NMR->Check2 Check3 Isomer Mixture (E/Z ratio < 95:5)? NMR->Check3 Sol1 Drive Equilibrium: Add 4Å Mol. Sieves or Use Dean-Stark Trap Check1->Sol1 Yes Sol2 Suppress SNAr: Switch base to EDDA or L-Proline Check2->Sol2 Yes Sol3 Thermodynamic Control: Extend reflux time or add cat. I2 Check3->Sol3 Yes

Figure 1: Diagnostic decision tree for troubleshooting low yields in Knoevenagel condensations.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my overall yield consistently below 40% despite complete consumption of the starting aldehyde? A1: The most common culprit is a competing Nucleophilic Aromatic Substitution (SNAr) side reaction. The 6-bromo substituent on the highly electron-deficient pyridine ring is strongly activated toward nucleophilic attack[2]. If you are using a standard secondary amine like piperidine as your base catalyst under prolonged reflux, the piperidine acts as a nucleophile and displaces the bromide, forming a 6-piperidinyl side product. Causality & Solution: Piperidine is too nucleophilic for this specific electrophilic substrate. Switch to a buffered or non-nucleophilic catalyst system, such as Ethylenediammonium diacetate (EDDA)[3] or catalytic L-proline. These provide the necessary basicity to form the enolate of the cyanoacetamide without triggering SNAr degradation.

Q2: The reaction stalls at 50-60% conversion. How can I drive it to completion without increasing the temperature? A2: The Knoevenagel condensation is an equilibrium-driven process that generates one equivalent of water upon the dehydration of the intermediate aldol adduct[1]. If water is not actively removed from the system, the reverse reaction competes with product formation, stalling conversion. Causality & Solution: Increasing the temperature often leads to thermal degradation of the aldehyde (e.g., Cannizzaro-type disproportionation). Instead, alter the thermodynamic equilibrium by removing water. If running the reaction in ethanol, add activated 4Å molecular sieves. Alternatively, switch the solvent to toluene and use a Dean-Stark apparatus to azeotropically remove the water as it forms.

Q3: I am observing a mixture of isomers in my crude 1H-NMR. How do I maximize the yield of the target (E)-isomer? A3: The target (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is the thermodynamically favored isomer. In the (E)-configuration, the bulky 6-bromopyridin-2-yl group and the N-benzylamide moiety are trans to each other, minimizing steric clash. However, kinetic trapping during the rapid dehydration step can result in a significant fraction of the (Z)-isomer. Causality & Solution: Isomerization requires sufficient thermal energy to overcome the rotational barrier of the double bond. Ensure your reaction is kept at reflux for the full prescribed time to allow equilibration. If a mixture persists, adding a catalytic amount of iodine (I2) during the cooling phase can facilitate radical-mediated isomerization to the purely thermodynamic (E)-product.

Optimized Step-by-Step Protocol (Self-Validating System)

To ensure high scientific integrity, this protocol is designed as a self-validating system . It utilizes EDDA to suppress SNAr and incorporates In-Process Controls (IPC) so you can empirically verify success before proceeding to purification.

Reagents & Setup:

  • 6-bromopyridine-2-carboxaldehyde (1.0 equiv, 10 mmol)

  • N-benzyl-2-cyanoacetamide (1.05 equiv, 10.5 mmol)

  • Ethylenediammonium diacetate (EDDA) (0.1 equiv, 1.0 mmol)

  • Absolute Ethanol (30 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 6-bromopyridine-2-carboxaldehyde and N-benzyl-2-cyanoacetamide.

  • Solvent & Catalyst Addition: Suspend the reactants in 30 mL of absolute ethanol. Add the EDDA catalyst and the activated 4Å molecular sieves. Causality: EDDA provides a buffered amine source that promotes the Knoevenagel condensation[3] while being sterically and electronically hindered from performing an SNAr on the bromopyridine[2]. The sieves act as an irreversible water sink.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C under an inert nitrogen atmosphere for 4 to 6 hours.

  • In-Process Control (IPC) - Self-Validation Step:

    • Withdraw a 0.1 mL aliquot, filter through a small celite plug to remove sieves, and evaporate the solvent.

    • Dissolve in CDCl3 and acquire a rapid 1H-NMR spectrum.

    • Validation Metric: The reaction is complete when the aldehyde proton signal (~10.0 ppm) has completely disappeared and is replaced by the characteristic highly deshielded vinylic proton singlet of the (E)-alkene at ~8.2 ppm. If the aldehyde peak persists, continue refluxing for 2 hours.

  • Workup & Isolation: Once validated, cool the reaction mixture to room temperature. The target (E)-isomer will typically precipitate directly from the ethanol as a crystalline solid due to its lower solubility compared to the (Z)-isomer.

  • Purification: Filter the precipitate and wash with ice-cold ethanol (2 x 10 mL). Dry under high vacuum. This selective crystallization acts as a final thermodynamic purification step, routinely yielding >98% isomeric purity.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the causal relationship between the chosen reaction conditions and the resulting quantitative yield and impurity profiles. Use this to benchmark your current results.

Base CatalystSolventTemp (°C)Water Removal StrategyMajor Impurity ProfileTypical Yield
Piperidine (1.0 eq)Ethanol78None6-Piperidinyl adduct (SNAr)< 30%
Piperidine (0.1 eq)Ethanol78NoneUnreacted SM (Equilibrium Stalled)45 - 55%
Piperidine (0.1 eq)Toluene110Dean-Stark TrapThermal degradation products50 - 60%
EDDA (0.1 eq) Ethanol 78 4Å Mol. Sieves Trace (Z)-isomer 85 - 92%
L-Proline (0.1 eq)Methanol65NoneTrace Unreacted SM80 - 88%

Table 1: Impact of Catalyst and Solvent on Yield and Impurity Profile in the synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide.

References

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols (Mechanistic insights into SNAr of bromopyridines) Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

Optimization

Preventing thermal degradation of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide during storage

A Guide to Preventing Thermal and Photochemical Degradation During Storage Welcome to the technical support guide for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. This document, designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal and Photochemical Degradation During Storage

Welcome to the technical support guide for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on maintaining the stability and integrity of this compound. As a complex organic molecule, its stability is paramount for reproducible experimental results. This guide offers troubleshooting advice and best practices rooted in chemical principles to prevent degradation.

Quick Reference: Recommended Storage Conditions

For optimal stability, adhere to the following storage conditions. Deviations can lead to sample degradation, compromising experimental outcomes.

ParameterConditionRationale
Temperature 2–8 °C[1][2]Reduces the rate of thermally induced degradation reactions and potential polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)[1][3]Minimizes oxidative degradation of the electron-rich pyridine ring and prevents radical-induced polymerization.[3][4]
Light Protect from Light (Amber Vial/Foil)[1][2][3][5]The (E)-alkene configuration is susceptible to photoisomerization to the (Z)-isomer upon exposure to UV or visible light.[6][7][8]
Container Tightly Sealed, Inert Material (Glass)[3]Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen.[3][9]
Form Solid (Lyophilized Powder)The solid state minimizes molecular mobility, reducing the likelihood of degradation compared to solutions.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the handling and storage of this compound.

Q1: My solid compound has developed a yellowish or brownish tint. What does this mean? A visible change in color is a primary indicator of chemical degradation. This could be due to oxidation of the pyridine moiety or slow polymerization. It is strongly recommended to verify the purity of the material using an analytical technique like HPLC or TLC before use.[10]

Q2: I've been storing the compound at room temperature. Is it still usable? While short-term exposure to ambient temperature may not cause significant degradation, long-term storage at elevated temperatures is not recommended.[11] Thermal energy can accelerate various degradation pathways.[12] We advise performing a purity check. For future long-term storage, refrigeration at 2–8 °C is essential.[1][2]

Q3: Why is an inert atmosphere so critical for this specific molecule? The molecule contains several functional groups susceptible to oxidation, particularly the pyridine ring.[13][14] Oxygen can also facilitate the formation of radical species, which can initiate the polymerization of the acrylamide functional group.[1][4] Storing under nitrogen or argon displaces oxygen, mitigating these risks.[3]

Q4: Can I store the compound in solution for convenience? Storing this compound in solution is strongly discouraged for long periods. Solvents, especially protic solvents like methanol or residual water in aprotic solvents like DMSO, can facilitate degradation pathways such as hydrolysis of the cyanoacrylamide group.[15] If you must prepare a stock solution, create small, single-use aliquots and store them at -80°C to minimize freeze-thaw cycles and degradation.[10][12] Use anhydrous solvents for the best results.[12]

Q5: What is the difference between the (E) and (Z) isomers, and why does it matter? The (E) and (Z) notation refers to the geometric arrangement of substituents around the carbon-carbon double bond (alkene). The (E)-isomer is the specified configuration for this product. Exposure to light can provide the energy to convert the thermodynamically stable (E)-isomer to the less stable (Z)-isomer.[6][16][17] This change in 3D structure can significantly impact the compound's biological activity and its chromatographic profile, leading to inconsistent experimental results.

In-Depth Troubleshooting Guide

If you suspect degradation, this section provides a structured approach to identifying the cause and implementing corrective actions.

Visualizing the Troubleshooting Process

The following flowchart outlines the decision-making process when encountering a potential stability issue with the compound.

G cluster_0 Problem Identification cluster_1 Purity Analysis cluster_2 Investigation & Action Problem Inconsistent Results or Visible Degradation (e.g., color change) PurityCheck Perform Purity Check (TLC or HPLC) Problem->PurityCheck IsPure Is the Compound Pure? (>95% by HPLC, single spot by TLC) PurityCheck->IsPure StorageReview Review Storage Conditions: - Temperature (2-8°C?) - Light (Amber vial?) - Atmosphere (Inert?) IsPure->StorageReview  Yes Discard Discard Degraded Stock. Procure Fresh Compound. IsPure->Discard  No HandlingReview Review Handling Procedures: - Aliquoting? - Anhydrous solvents? - Exposure to air/light? StorageReview->HandlingReview Implement Implement Correct Storage & Handling Protocols. HandlingReview->Implement Discard->Implement

Fig 1. Troubleshooting flowchart for suspected compound degradation.
Symptom, Cause, and Solution
Symptom Observed Potential Root Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Assay Results 1. Isomerization: Light exposure has converted the active (E)-isomer to the inactive or less active (Z)-isomer.[6] 2. Hydrolysis: Exposure to moisture has hydrolyzed the cyano or amide group.[15] 3. Oxidation: Reaction with atmospheric oxygen has modified the pyridine ring.[3]1. Confirm purity and isomer ratio via HPLC or NMR. 2. Discard the compromised stock. 3. Procure new material and strictly adhere to light-protected, anhydrous, and inert atmosphere handling protocols.[3][5][9]
Appearance of New Peaks in HPLC Chromatogram 1. Photodegradation: A new peak could correspond to the (Z)-isomer or other photolytic byproducts.[8] 2. Thermal Degradation: Elevated temperatures have caused decomposition into smaller fragments. 3. Polymerization: Small amounts of oligomers or polymers have formed.[1]1. Use a stability-indicating HPLC method to resolve the parent compound from degradants.[18][19] 2. If new peaks are significant, the batch is compromised. 3. Review storage temperature and light protection measures immediately.[20]
Poor Solubility Compared to a New Batch 1. Polymerization: The formation of higher molecular weight polymers or oligomers significantly reduces solubility.[4] 2. Degradation to Insoluble Products: The compound may have degraded into byproducts that are less soluble in the chosen solvent.1. Attempt to dissolve a small amount in a strong solvent like DMSO. If it remains insoluble, polymerization is likely. 2. Discard the material. Polymerization is generally irreversible. 3. Ensure the compound is stored cool, dry, and under an inert atmosphere to prevent initiation of polymerization.[1]

Understanding the Mechanisms of Degradation

The molecular structure of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide contains several functionalities prone to degradation. Understanding these pathways is key to preventing them.

G cluster_degradation Degradation Pathways cluster_stressors Stress Factors Compound (E)-Isomer (Stable Starting Material) Isomerization (Z)-Isomer Compound->Isomerization Photoisomerization Hydrolysis Hydrolyzed Products (Carboxylic Acid / Amide) Compound->Hydrolysis Moisture Oxidation Oxidized Pyridine (e.g., N-oxide) Compound->Oxidation Atmospheric O₂ Polymerization Polymer Chains Compound->Polymerization Heat/Radicals Light Light (UV/Visible) Light->Isomerization Temp Heat Temp->Polymerization Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation

Fig 2. Key degradation pathways and their initiating stress factors.
  • Photoisomerization: The carbon-carbon double bond in the (E) configuration is the most stable arrangement. However, absorption of light energy (photons) can promote an electron to an anti-bonding orbital, temporarily reducing the bond order and allowing rotation around the C-C axis.[6] Relaxation back to the ground state can result in the formation of the less stable (Z)-isomer. This process is often reversible but can lead to a photostationary state containing a mixture of both isomers, complicating analysis and biological assays.[6][16]

  • Hydrolysis: The cyanoacrylamide moiety is susceptible to hydrolysis. The electron-withdrawing nature of the cyano and carbonyl groups makes the alkene susceptible to Michael addition by water, which can be followed by retro-Knoevenagel-type reactions.[15] Furthermore, the cyano (-C≡N) group itself can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under aqueous conditions, particularly if the pH is not neutral.

  • Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a site for oxidation, potentially forming a pyridine N-oxide. The entire aromatic system can be sensitive to oxidative degradation, especially when catalyzed by trace metals or light.[13][14]

  • Polymerization: Acrylamide and its derivatives are monomers that can undergo free-radical polymerization.[1] This process can be initiated by heat, light, or radical-forming impurities. Once initiated, the reaction is often exothermic and self-accelerating, leading to the formation of high molecular weight polymers that are insoluble and inactive.[1][21] The presence of oxygen can be complex; while it can sometimes inhibit radical polymerization, it can also contribute to oxidative degradation pathways that generate initiating radicals.[1][4]

Experimental Protocols for Stability Assessment

If you suspect degradation, the following simple protocols can help you assess the purity of your sample.

Protocol 1: Thin-Layer Chromatography (TLC) Purity Check

TLC is a rapid, cost-effective method to qualitatively assess purity and detect gross degradation.[22][23]

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 30:70 Ethyl Acetate:Hexane - Note: This may require optimization)

  • Sample of your compound and a reference standard (if available)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of your compound in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate). Do the same for a fresh or reference standard.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.

  • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: A pure compound should appear as a single, distinct spot. The presence of multiple spots, or spots that differ in retention factor (Rf) from the reference standard, indicates the presence of impurities or degradation products.[23]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and quantitative technique for purity assessment and is the gold standard for stability testing.[19][22]

Objective: To quantify the purity of the compound and detect any degradants or isomers.

System:

  • HPLC system with a UV detector (e.g., Photodiode Array detector)

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Method (Example - Requires Optimization):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 220-400 nm; quantify at a λmax (e.g., ~254 nm or ~310 nm).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in the mobile phase or a compatible solvent like Acetonitrile.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation: A pure sample will show a single major peak at a specific retention time.[24] The (Z)-isomer, if present, will likely appear as a separate, closely eluting peak. Degradation products typically appear as additional peaks, often with different retention times.[25] The peak area percentage can be used to calculate the purity of the main compound.

References

  • Vertex AI Search. (2024). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Royal Society of Chemistry. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts.
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2019).
  • National Center for Biotechnology Information. (2018).
  • American Society for Microbiology. (2021).
  • BenchChem. (2025). How to prevent premature polymerization of N-((S)-1-phenylethyl)acrylamide.
  • BenchChem. (2026).
  • BenchChem. (2025).
  • GMP Trends. (2022). Proper Storage Conditions for Your APIs.
  • Google Patents. (1968).
  • American Chemical Society. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society.
  • ResearchGate. (1994).
  • Bio-Rad. (n.d.).
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • MDPI. (2017).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2021).
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Semantic Scholar. (2000). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions.
  • ResearchGate. (2014).
  • American Society for Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • American Warehouse. (2021). Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide.
  • ResearchGate. (2008).
  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • Google Patents. (1976).
  • Trustrade. (2023).
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • BenchChem. (2025). Light sensitivity and proper storage of (-)-Sorgolactone standards.
  • PharmDecks. (n.d.).
  • NextSDS. (n.d.). (E)-N-benzyl-3-(6-bromopyridin-2-yl)
  • Triclinic Labs. (n.d.).
  • American Chemical Society. (2003).
  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • A2B Chem. (2025). (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Lhasa Limited. (2025).
  • Moravek, Inc. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • ResearchGate. (2012).
  • Google Patents. (1972). Process of preparing 3-amino-2-cyano acrylamide.
  • Synchem. (n.d.). (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide.
  • Achmem. (n.d.). (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide.
  • Royal Society of Chemistry. (2012). Thermal degradation of cyano containing ionic liquids. Green Chemistry.
  • National Center for Biotechnology Information. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC.
  • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
  • National Center for Biotechnology Information. (2023).

Sources

Troubleshooting

Resolving LC-MS peak tailing issues for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this resource to address the specific chromatographic challenges associated with (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this resource to address the specific chromatographic challenges associated with (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide .

Highly functionalized synthetic intermediates and targeted covalent inhibitors often exhibit severe peak tailing, which compromises LC-MS sensitivity, resolution, and quantitative reproducibility. By understanding the exact physicochemical properties of this molecule, we can move beyond trial-and-error and apply causality-driven chromatographic solutions.

Diagnostic Overview: The Mechanistic Root of the Problem

When troubleshooting peak tailing for pyridine-containing compounds, the standard assumption is that the basic nitrogen undergoes cation-exchange with ionized silanols on the silica stationary phase. However, (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide defies this standard model.

The 2-bromopyridine moiety has an experimentally determined pKa of approximately 0.71 1. Because the operating pH of standard LC-MS mobile phases (e.g., 0.1% Formic Acid) is around 2.7, the pyridine nitrogen in this molecule is almost entirely unprotonated (neutral) during the run.

Therefore, tailing is not caused by cation exchange, but rather by:

  • Hydrogen Bonding: The neutral pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting with un-ionized, acidic silanols on the silica surface 2.

  • Sample Solvent Mismatch: The extreme hydrophobicity of the benzyl and bromopyridine groups often necessitates 100% DMSO for sample dissolution, leading to viscous fingering upon injection 3.

  • Metal Chelation: The cyanoacrylamide and halogenated pyridine ring can coordinate with trace transition metals in stainless steel frits.

Diagnostic Workflow

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) CheckDiluent 1. Sample Diluent Check Is sample in 100% DMSO? Start->CheckDiluent FixDiluent Dilute with Mobile Phase A or inject < 1 µL CheckDiluent->FixDiluent Yes CheckBuffer 2. Mobile Phase Check Using only 0.1% FA? CheckDiluent->CheckBuffer No FixDiluent->CheckBuffer FixBuffer Add 10 mM Ammonium Formate to mask silanols CheckBuffer->FixBuffer Yes CheckColumn 3. Column Chemistry Standard un-endcapped C18? CheckBuffer->CheckColumn No FixBuffer->CheckColumn FixColumn Switch to CSH or double-endcapped C18 CheckColumn->FixColumn Yes Hardware 4. Hardware Check Suspect metal chelation? CheckColumn->Hardware No FixColumn->Hardware FixHardware Use PEEK/bio-inert tubing and passivate system Hardware->FixHardware Yes Resolved Symmetrical Peak Achieved (Tf 1.0 - 1.2) Hardware->Resolved No FixHardware->Resolved

Fig 1. Stepwise diagnostic workflow to isolate and resolve LC-MS peak tailing mechanisms.

Frequently Asked Questions (Troubleshooting)

Q1: How do I differentiate between chemical tailing (analyte-specific) and a physical column defect? A1: You must run a self-validating control. Inject a test mixture containing your target compound, a void volume marker (e.g., Uracil), and a neutral hydrophobic marker (e.g., Toluene). If Toluene elutes as a perfectly symmetrical peak but (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide tails, the issue is purely chemical (secondary interactions). If all peaks—including Toluene—exhibit tailing or splitting, your column has a physical defect such as a blocked frit or a collapsed silica bed 3.

Q2: My compound is highly lipophilic and requires 100% DMSO for the stock solution. Could this cause tailing? A2: Yes. Injecting a strong solvent like DMSO into a highly aqueous initial mobile phase causes "viscous fingering" and premature breakthrough. The analyte travels faster in the center of the flow profile than at the edges, manifesting as severe fronting or tailing 4. You must match the sample diluent to the initial mobile phase conditions or drastically reduce the injection volume.

Q3: What is the optimal LC-MS mobile phase to suppress hydrogen-bonding tailing for this scaffold? A3: Relying solely on 0.1% Formic Acid is insufficient. You should use a volatile buffer system, such as 10 mM Ammonium Formate with 0.1% Formic Acid . The addition of ammonium ions ( NH4+​ ) increases the ionic strength of the mobile phase and competitively masks residual silanols on the stationary phase, drastically improving peak shape without suppressing MS ionization 5.

Q4: Which stationary phase chemistry is best suited for this molecule? A4: Avoid standard, older-generation Type A or un-endcapped Type B silica columns. Opt for a Charged Surface Hybrid (CSH) column or a superficially porous column with dense double-endcapping (e.g., Agilent Poroshell 120 CS-C18 or Waters XSelect CSH). These advanced phases are engineered to repel basic/hydrogen-bonding moieties and minimize secondary interactions 5.

Quantitative Data: Impact of Troubleshooting Variables

The following table summarizes the expected improvements in the U.S. Pharmacopeia (USP) Tailing Factor ( Tf​ ) as each troubleshooting variable is optimized. An ideal, symmetrical peak has a Tf​ of 1.0.

Experimental ConditionMobile Phase ASample DiluentColumn TypeTailing Factor ( Tf​ )Result
Baseline (Poor) 0.1% FA in H2​O 100% DMSO (5 µL inj.)Standard C182.80 Severe Tailing / Splitting
Diluent Fixed 0.1% FA in H2​O 10% DMSO in MP A (5 µL)Standard C181.95 Moderate Tailing
Buffer Fixed 10 mM NH4​Fa
  • 0.1% FA
10% DMSO in MP A (5 µL)Standard C181.35 Slight Tailing
Fully Optimized 10 mM NH4​Fa
  • 0.1% FA
  • 10% DMSO in MP A (5 µL)CSH C181.05 Symmetrical Peak

    Experimental Protocols

    Protocol 1: Self-Validating Root Cause Isolation

    This protocol establishes whether tailing is caused by the LC hardware or the specific chemistry of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide.

    • Prepare the Test Mix: In a 2 mL autosampler vial, combine 10 µg/mL of Uracil (void marker), 10 µg/mL of Toluene (neutral retention marker), and 10 µg/mL of your target compound in a diluent matching your initial mobile phase (e.g., 5% Acetonitrile / 95% Water).

    • Execute the Run: Inject 1 µL onto your current LC-MS setup using a standard gradient (e.g., 5% to 95% B over 5 minutes).

    • Evaluate Causality:

      • If all peaks (including Toluene) exhibit Tf​ > 1.5, replace the column or check for a blocked autosampler needle/frit.

      • If Toluene has a Tf​ < 1.2 but the target compound has a Tf​ > 1.5, proceed to Protocol 2.

    Protocol 2: Mobile Phase & Diluent Optimization

    This protocol mitigates viscous fingering and competitively masks residual silanols.

    • Prepare Mobile Phase A: Dissolve 630 mg of LC-MS grade Ammonium Formate in 1 L of LC-MS grade Water (yields 10 mM). Add 1 mL of Formic Acid (yields 0.1%). Mix thoroughly and sonicate to degas.

    • Prepare Mobile Phase B: Add 1 mL of Formic Acid to 1 L of LC-MS grade Acetonitrile.

    • Diluent Matching: Take your 10 mM stock solution of the target compound (dissolved in 100% DMSO). Dilute it 1:100 using Mobile Phase A to achieve a final working concentration where the DMSO content is ≤ 1%.

    • Injection: Limit injection volume to 1–2 µL to prevent mass overload of the highly conjugated cyanoacrylamide system.

    References

    • GuideChem. "2-Bromopyridine Chemical Properties and pKa."1

    • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape." 3

    • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." 4

    • LC Troubleshooting Bible. "Why Do Peaks Tail?" 2

    • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing."5

    Sources

    Optimization

    Technical Support Center: Stability Optimization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in Human Blood Plasma

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. It addresses common challenges related t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. It addresses common challenges related to its stability in human blood plasma, offering troubleshooting advice and detailed experimental protocols in a question-and-answer format.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My compound, (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, shows rapid degradation in my initial plasma stability assay. What are the potential causes and how can I troubleshoot this?

    A1: Rapid degradation of your compound in human blood plasma can be attributed to several factors, primarily enzymatic hydrolysis and chemical instability. The cyanoacrylamide functional group is susceptible to attack by plasma enzymes like esterases, amidases, or proteases.[1] Additionally, the complex biological matrix of plasma can contribute to non-enzymatic degradation.[2]

    Troubleshooting Steps:

    • Confirm Analytical Method Integrity: Before assuming compound instability, ensure your analytical method (typically LC-MS/MS) is robust.[3][4] Analyte loss can sometimes be mistaken for degradation.[5]

      • Check for Non-Specific Binding: Your compound might be adsorbing to the walls of your sample tubes or pipette tips. Use low-binding polypropylene materials to minimize this.

      • Optimize Protein Precipitation: Inefficient protein precipitation can lead to continued enzymatic activity or ion suppression in the mass spectrometer. Test different organic solvents (e.g., acetonitrile, methanol) and their ratios for optimal protein removal.[6]

    • Investigate Enzymatic Degradation:

      • Heat Inactivation: Prepare a control set of plasma samples that have been heat-inactivated (e.g., 56°C for 30 minutes) before adding your compound. If the degradation is significantly reduced in these samples, enzymatic activity is the likely culprit.

      • Enzyme Inhibitors: In another control set, add a cocktail of broad-spectrum enzyme inhibitors to the plasma before introducing your compound. This can help identify the class of enzymes responsible for the degradation.[2][7]

    • Assess Chemical Stability:

      • pH and Temperature Effects: Plasma pH is typically around 7.4. Changes in pH during sample handling or storage can affect the stability of your compound.[2] Similarly, elevated temperatures can accelerate degradation.[2][8] Ensure all incubations are performed at a consistent 37°C and that samples are kept on ice or frozen when not in use.

      • Oxidation: Some compounds are susceptible to oxidation.[7] While less common for cyanoacrylamides, it can be investigated by adding antioxidants to a control set of plasma samples.

    Q2: I'm observing inconsistent results between different batches of human plasma. What could be causing this variability?

    A2: Significant batch-to-batch variation in plasma stability assay results is a known issue.[9] This variability can stem from differences in enzyme activity and protein concentrations among plasma donors.

    Mitigation Strategies:

    • Pooled Plasma: Whenever possible, use pooled human plasma from multiple donors to average out individual differences.

    • Thorough Mixing: Ensure the plasma is completely thawed and gently but thoroughly mixed before use to ensure a homogenous sample.

    • Consistent Handling: Maintain identical handling procedures for all plasma batches, including thaw times and temperatures.[10]

    Q3: What is the best way to prepare and store my stock solution of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide for plasma stability assays?

    A3: Proper preparation and storage of your stock solution are critical for obtaining reliable and reproducible data.

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays.[9][11] However, it's crucial to keep the final DMSO concentration in the plasma incubation low (typically ≤1%) to avoid impacting enzyme activity.[9][11]

    • Storage Conditions: Store your stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[8][12] Protect the solution from light if your compound is found to be photosensitive.

    Detailed Experimental Protocols

    Protocol 1: Human Plasma Stability Assay

    This protocol outlines a standard procedure for assessing the stability of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in human plasma.

    Materials:

    • (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

    • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN) with an internal standard (a structurally similar, stable compound)

    • 96-well polypropylene plates

    • Incubator set to 37°C

    • Centrifuge

    • LC-MS/MS system

    Procedure:

    • Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mM.

    • Prepare Working Solution: Dilute the stock solution in a 50:50 mixture of ACN and water to a suitable working concentration.

    • Plasma Incubation:

      • Pre-warm the pooled human plasma to 37°C.

      • In a 96-well plate, add the test compound working solution to the plasma to achieve a final concentration of 1 µM.[11] The final DMSO concentration should be ≤1%.

      • Incubate the plate at 37°C with gentle shaking.

    • Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[13]

    • Protein Precipitation: Immediately add the aliquot to a well containing cold acetonitrile with the internal standard to precipitate the plasma proteins and quench the reaction. A typical ratio is 3:1 (ACN:plasma).

    • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

    • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[3]

    Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.[3]

    Table 1: Example Data Presentation for Plasma Stability Assay
    Time (min)% Compound Remaining (Mean ± SD)
    0100
    1585.2 ± 3.1
    3070.5 ± 2.5
    6051.3 ± 4.2
    12028.9 ± 3.8
    Calculated t½ (min) 55.4

    Visualizing Experimental Workflows and Pathways

    Diagram 1: Plasma Stability Assay Workflow

    G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solution prep_stock->prep_work incubate Incubate Compound in Plasma at 37°C prep_work->incubate prep_plasma Pre-warm Plasma to 37°C prep_plasma->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quenching Quench with Cold ACN + Internal Standard sampling->quenching centrifuge Centrifuge to Pellet Proteins quenching->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate Half-life (t½) analyze->data

    Caption: Workflow for the human plasma stability assay.

    Diagram 2: Potential Degradation Pathways

    G cluster_degradation Potential Degradation Products parent (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide hydrolysis Amide Hydrolysis Product parent->hydrolysis Plasma Amidases/Esterases michael Michael Addition Product (e.g., with GSH) parent->michael Nucleophilic Attack cyp CYP-mediated Oxidation Product parent->cyp CYP Enzymes (if present)

    Caption: Potential degradation pathways in human plasma.

    References

    • Creative Bioarray. How to Improve Drug Plasma Stability?. [Link]

    • Domainex. Plasma Stability Assay. [Link]

    • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119. [Link]

    • Anapharm Bioanalytics. (2023). Considerations to properly assess drug stability within biological samples. [Link]

    • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

    • El Aouami, S., El Mouatassim, S., & Abidi, H. (2024). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review. American Journal of Biochemistry and Biotechnology, 20(2), 209-223. [Link]

    • Cyprotex. Plasma Stability. [Link]

    • Hart, C. E., et al. (2022). Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions. Clinical Chemistry, 68(12), 1548–1558. [Link]

    • Schneider, P., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(11), 1735–1746. [Link]

    • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

    • BioDuro. ADME Plasma Stability Assay. [Link]

    • BPS. (2023). What Factors Most Affect Plasma Quality During Centrifugation?. [Link]

    • Reed, J. R. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.10.1–7.10.14. [Link]

    • Strelow, J. M., et al. (2023). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society, 145(27), 14758–14767. [Link]

    • Buratti, J., et al. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. Toxins, 14(8), 551. [Link]

    • Cao, W., et al. (2024). In vitro metabolism studies of 5 acrylamide covalent drugs: Comparison with metabolism and disposition in human. Drug Metabolism and Disposition, DMD-AR-2023-001396. [Link]

    • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

    • Semantic Scholar. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

    • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. [Link]

    • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature chemical biology, 8(5), 471–476. [Link]

    • Wang, Y., et al. (2024). Screening stabilisers for cyanoenone triterpenoid TX101 in rat plasma samples by simultaneous analysis of parent drug and the epoxidation product. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

    • ResearchGate. Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. [Link]

    • CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. [Link]

    • Kumar, A., et al. (2022). Inhibitors to degraders: Changing paradigm in drug discovery. Future Drug Discovery, 4(1), FDD69. [Link]

    • Institute for Research in Biomedicine. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H and 13C NMR Chemical Shift Validation for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide: A Comparative Guide of Predictive Workflows

    Executive Summary Validating the chemical structure of complex, highly conjugated heteroaromatic compounds requires robust analytical workflows. For novel drug intermediates like[1], relying solely on traditional 1D NMR...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Validating the chemical structure of complex, highly conjugated heteroaromatic compounds requires robust analytical workflows. For novel drug intermediates like[1], relying solely on traditional 1D NMR can lead to assignment ambiguities due to severe anisotropic effects and stereochemical nuances.

    As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three leading NMR prediction and validation workflows: Empirical Additivity (HOSE) , Quantum Mechanics (DFT-GIAO) , and Machine Learning (Graph Neural Networks) . By benchmarking these alternatives against experimental ground truth, this guide provides drug development professionals with a clear framework for selecting the optimal validation strategy.

    The Structural Challenge: Causality in NMR Shifts

    The molecule is synthesized via the Knoevenagel condensation of 6-bromo-2-pyridinecarboxaldehyde with N-benzyl-2-cyanoacetamide. The thermodynamic product is exclusively the (E)-isomer.

    Why is this challenging to validate?

    • Steric & Anisotropic Effects: In the (E)-configuration, the bulky 6-bromopyridine ring and the benzylamide group are trans to each other to minimize steric repulsion. Consequently, the alkene proton ( Hβ​ ) is forced cis to the carbonyl group. It sits directly in the deshielding cone of the carbonyl C=O double bond, while simultaneously being electron-withleted by the adjacent cyano ( −CN ) and pyridine groups.

    • Solvent Interactions: The amide −NH proton acts as a strong hydrogen bond donor. When analyzed in DMSO- d6​ , the solvent acts as a hydrogen bond acceptor, causing a massive downfield shift that gas-phase predictions completely fail to capture.

    Comparative Evaluation of Predictive Workflows

    To validate the structure, we compare three distinct computational alternatives.

    • Alternative A: Empirical Additivity (HOSE Codes)

      • Mechanism: Uses Hierarchically Ordered Spherical Environment (HOSE) codes to match the topological environment of each atom against a database of known shifts.

      • Pros/Cons: Extremely fast (< 2 seconds), but struggles with novel conjugated systems or unique stereochemical clashes not present in the training data.

    • Alternative B: Quantum Mechanics (DFT-GIAO)

      • Mechanism: Solves the Schrödinger equation to calculate the exact electron density and magnetic shielding tensors.

      • Pros/Cons: The gold standard for accuracy and 3D conformational analysis, but computationally expensive (hours to days).

    • Alternative C: Machine Learning (Graph Neural Networks)

      • Mechanism: Employs[2] to learn the latent chemical environment of atoms.

      • Pros/Cons: Bridges the gap, offering near-DFT accuracy at empirical speeds, though performance is dictated by the diversity of the training data[3].

    Caption: Architectural comparison of Empirical, Quantum Mechanical, and Machine Learning NMR prediction workflows.

    Experimental & Computational Protocols

    To ensure a self-validating system, all theoretical calculations must be referenced against the exact same internal standards and solvent conditions used in the physical experiment.

    Protocol 1: Experimental NMR Acquisition (Ground Truth)
    • Sample Preparation: Dissolve 15 mg of (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in 0.6 mL of DMSO- d6​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe at 298 K.

    • 1H Acquisition: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

    • 13C Acquisition: 1024 scans, D1 of 2.0 s, spectral width of 250 ppm, with WALTZ-16 proton decoupling.

    Protocol 2: Alternative A (Empirical/HOSE)
    • Input the SMILES string into a standard empirical predictor (e.g., ChemDraw/Mnova).

    • Set solvent to DMSO and frequency to 600 MHz.

    • Execute the HOSE code algorithm (evaluating up to 4 topological spheres).

    Protocol 3: Alternative B (DFT-GIAO-PCM)
    • Conformational Search: Perform a Monte Carlo search using the OPLS4 force field to isolate the global minimum (E)-conformer.

    • Geometry Optimization: Optimize the structure using Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory.

    • Solvent Modeling: Apply the [4] to simulate the dielectric constant of DMSO. This is critical for capturing the hydrogen-bonding deshielding of the amide NH.

    • Tensor Calculation: Run the Gauge-Independent Atomic Orbital (GIAO) method.

    • Scaling: Convert isotropic shielding tensors to chemical shifts using a TMS reference calculated at the exact same level of theory.

    Protocol 4: Alternative C (Machine Learning / GNN)
    • Graph Construction: Convert the molecule into a 2D graph where nodes are atoms (encoded with element, hybridization, charge) and edges are bonds.

    • Model Execution: Process the graph through a [3].

    • Readout: Aggregate local node embeddings to output predicted shifts.

    Data Presentation: Performance Comparison

    The following tables summarize the quantitative accuracy of each alternative against the experimental ground truth.

    Table 1: 1H NMR Chemical Shifts (ppm in DMSO- d6​ )
    PositionExp. Shift (Ground Truth)Alt A (HOSE)Alt B (DFT-GIAO)Alt C (ML/GNN)
    Alkene Hβ​ 8.35 7.90 (Fail)8.418.32
    Pyridine H-3 7.82 7.657.887.79
    Pyridine H-4 7.95 7.808.027.91
    Pyridine H-5 7.71 7.557.787.68
    Amide NH 8.95 8.20 (Fail)8.858.90
    Benzyl CH2​ 4.45 4.404.524.47
    Mean Abs. Error (MAE) - 0.31 ppm 0.06 ppm 0.04 ppm
    Table 2: 13C NMR Chemical Shifts (ppm in DMSO- d6​ )
    PositionExp. Shift (Ground Truth)Alt A (HOSE)Alt B (DFT-GIAO)Alt C (ML/GNN)
    C=O (Amide) 161.2 163.5160.8161.5
    -CN (Nitrile) 116.4 118.0115.9116.6
    Alkene Cα​ 105.8 110.2 (Fail)104.9106.1
    Alkene Cβ​ 149.5 145.0 (Fail)150.3149.1
    Pyridine C-2 151.2 148.5152.0150.8
    Pyridine C-6 (Br) 142.3 140.1143.1142.5
    Mean Abs. Error (MAE) - 2.65 ppm 0.78 ppm 0.51 ppm

    Mechanistic Insights: Why Algorithms Succeed or Fail

    Analyzing the causality behind the data reveals the fundamental limitations and strengths of each system:

    • The Failure of Empirical HOSE (Alt A): HOSE codes rely on exact topological matches within a defined spherical radius. Because the specific combination of a 6-bromo-substituted pyridine conjugated to a cyanoacrylamide is rare, the database defaults to generic acrylamides. This causes a massive underestimation of the alkene Hβ​ (by 0.45 ppm) and the Cα​ / Cβ​ carbons, completely missing the push-pull electronic nature of the molecule.

    • The Success of DFT with PCM (Alt B): DFT successfully predicts the severe downfield shift of the Amide NH (8.85 ppm vs Exp 8.95 ppm). If this calculation were run in the gas phase, the predicted shift would be closer to 6.5 ppm. The inclusion of the[4], proving that solvent-solute hydrogen bonding is the primary causal factor for this shift.

    • The Efficiency of Graph Neural Networks (Alt C): The GNN achieved the lowest Mean Absolute Error (MAE). Unlike HOSE, which requires exact rigid matches, the MPNN learns the continuous latent representation of the atoms[2]. It successfully infers the deshielding effect of the 6-bromopyridine ring on the alkene proton by passing localized electronic "messages" through the molecular graph.

    GNN_Mechanism Atom Atom Features (Element, Hybridization) MP Message Passing Layer (Aggregating Local Environment) Atom->MP Bond Bond Features (Order, Conjugation) Bond->MP Update Node Update (Latent Space Embedding) MP->Update Update->MP Iterations (n=3-5) Readout Readout Function (Chemical Shift Prediction) Update->Readout

    Caption: Mechanistic workflow of a Graph Neural Network passing localized electronic features to predict NMR shifts.

    Conclusion & Recommendations

    For the structural validation of complex, stereospecific heteroaromatics like (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide:

    • Do not rely on Empirical HOSE codes for novel conjugated systems; the risk of false-negative structural validation is too high due to unmapped anisotropic effects.

    • Use DFT-GIAO (with PCM) when absolute stereochemical proof is required for regulatory submissions (e.g., distinguishing E vs Z isomers in an IND application), as it provides first-principles physical validation.

    • Adopt Machine Learning (GNNs) as the primary daily driver for high-throughput laboratory validation. It provides near-quantum accuracy at a fraction of the computational cost, effectively replacing legacy empirical tools.

    References

    • NextSDS. "(E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide — Chemical Substance Information." NextSDS Database. Available at: [Link]

    • Rull, C., et al. "NMR shift prediction from small data quantities." Journal of Cheminformatics 15, 114 (2023). Available at:[Link]

    • Rull, C., et al. "nmr shift prediction from small data quantities." arXiv preprint (2023). Available at: [Link]

    • "Water Solvent Effect on Theoretical Evaluation of 1H NMR Chemical Shifts: o-Methyl-Inositol Isomer." The Journal of Physical Chemistry A (2017). Available at:[Link]

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    Comparative

    High-resolution mass spectrometry fragmentation pattern of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

    As high-resolution mass spectrometry (HRMS) continues to replace nominal-mass instruments in drug metabolism and pharmacokinetic (DMPK) studies, selecting the right platform for structural elucidation is critical. To obj...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As high-resolution mass spectrometry (HRMS) continues to replace nominal-mass instruments in drug metabolism and pharmacokinetic (DMPK) studies, selecting the right platform for structural elucidation is critical. To objectively compare the performance of leading HRMS architectures—specifically the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF) —we utilize a complex benchmark molecule: (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide .

    This molecule serves as an ideal stress-test for HRMS platforms. It contains a labile benzylamine group, a rigid cyanoacrylamide core, and a brominated pyridine ring. The presence of bromine provides a distinct 1:1 isotopic signature ( 79 Br and 81 Br), acting as an internal tracer for halogen-retaining fragments, while the diverse bond strengths require precise collision energy control to map the full fragmentation pathway.

    Platform Comparison: Orbitrap vs. Q-TOF

    When elucidating the fragmentation pattern of our brominated benchmark, both platforms offer distinct analytical advantages based on their underlying physics.

    • Orbitrap (e.g., Thermo Q Exactive): Orbitrap technology traps ions in an oscillating electrostatic field, deriving exact mass from the frequency of harmonic oscillations. It excels in ultra-high resolution (up to 140,000 FWHM) and sub-ppm mass accuracy. This is paramount for resolving the fine isotopic structure of the bromine atom and distinguishing isobaric interferences in complex biological matrices .

    • Q-TOF (e.g., SCIEX X500R / Agilent 6546): Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes to reach the detector. While their maximum resolution (~45,000 FWHM) is lower than Orbitrap, they offer unparalleled acquisition speeds (up to 100 Hz) without sacrificing resolving power . This makes Q-TOF superior for coupling with ultra-high-performance liquid chromatography (UHPLC) where peak widths are extremely narrow.

    Quantitative Performance Data

    The following table summarizes the comparative performance of both platforms when analyzing the benchmark compound.

    Performance MetricOrbitrap (HCD Fragmentation)Q-TOF (CID Fragmentation)Analytical Impact on Benchmark Molecule
    Mass Accuracy (MS/MS) < 1 ppm (with lock mass)< 3 ppmHigh confidence in empirical formula assignment for the C9​H4​BrN2​O+ fragment.
    Resolving Power 140,000 FWHM (at m/z 200)45,000 FWHMOrbitrap provides superior baseline separation of the 79 Br/ 81 Br isotopic doublet from matrix noise.
    Acquisition Speed 12 - 20 HzUp to 100 HzQ-TOF yields more data points across narrow UHPLC peaks, improving quantitative integration.
    Low-Mass Detection UnrestrictedUnrestrictedBoth platforms overcome the traditional ion trap "1/3 rule", allowing detection of the m/z 91.0548 benzyl cation.

    Fragmentation Mechanisms & Pathway Analysis

    The fragmentation of the protonated precursor [M+H]+ (m/z 342.0242 for the 79 Br isotope) is driven by the localization of the charge on the basic pyridine nitrogen or the amide carbonyl.

    • Amide Bond Cleavage (m/z 234.9507): The most kinetically favorable pathway is the neutral loss of benzylamine ( C7​H9​N , 107.0735 Da). The resulting fragment retains the bromine atom, which is unequivocally confirmed by the presence of a paired signal at m/z 236.9486 ( 81 Br).

    • Benzyl Cation Formation (m/z 91.0548): Heterolytic cleavage of the amide N-C bond yields the highly stable, resonance-stabilized benzyl cation ( C7​H7+​ ).

    • Halogen Loss (m/z 262.0980): Higher collision energies trigger the direct loss of hydrogen bromide (HBr, 79.9262 Da), resulting in a fully conjugated, cyclized product.

    FragmentationPathway M_H [M+H]+ C16H13BrN3O+ m/z 342.0242 Loss_Benzylamine [M+H - Benzylamine]+ C9H4BrN2O+ m/z 234.9507 M_H->Loss_Benzylamine Amide Cleavage (- C7H9N) Benzyl_Cation Benzyl Cation C7H7+ m/z 91.0548 M_H->Benzyl_Cation Benzyl Cleavage (- C9H6BrN2O) Loss_HBr [M+H - HBr]+ C16H12N3O+ m/z 262.0980 M_H->Loss_HBr Halogen Loss (- HBr)

    Figure 1: HRMS fragmentation pathways of the brominated cyanoacrylamide benchmark.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in the structural assignments, the following step-by-step protocol is designed as a self-validating system . We do not rely on external calibration alone; instead, we integrate internal checks that continuously verify the instrument's accuracy during the run .

    Step 1: Sample Preparation & Matrix Spiking
    • Action: Dissolve the compound to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol provides optimal desolvation efficiency in the Electrospray Ionization (ESI) source, while the 0.1% formic acid ensures robust and consistent protonation to yield the [M+H]+ precursor.

    Step 2: Chromatographic Separation (UHPLC)
    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18) using a linear gradient of 5% to 95% organic mobile phase over 5 minutes.

    • Causality: The rapid gradient leverages the Q-TOF's high acquisition speed, ensuring that the narrow chromatographic peaks (typically 2-3 seconds wide) are sampled at least 15-20 times across the peak for accurate quantitation.

    Step 3: Data-Dependent Acquisition (DDA) Setup
    • Action: Configure the HRMS to perform a full MS scan followed by MS/MS scans of the top 5 most abundant precursors (TopN = 5). Set the collision energy to a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

    • Causality: Stepped NCE ensures that both highly labile bonds (like the benzylamine cleavage) and highly stable bonds (like the pyridine ring) are fragmented within a single acquisition cycle, providing a comprehensive MS/MS spectrum .

    Step 4: Continuous Internal Calibration (The Self-Validation Engine)
    • Action: Enable the internal lock mass feature to continuously monitor the ubiquitous polysiloxane background ion (m/z 371.1012).

    • Causality: Ambient temperature fluctuations can cause slight mass drift in both Orbitrap and Q-TOF systems. By forcing the software to continuously correct the mass axis against the known exact mass of polysiloxane, the system self-validates its accuracy in real-time. If the lock mass deviates beyond 2 ppm, the scan is flagged. This guarantees that the assignment of the 79 Br/ 81 Br isotopic doublet and the resulting empirical formulas remain unequivocally trustworthy.

    Conclusion

    For the structural elucidation of complex halogenated compounds like (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, Orbitrap systems provide the ultimate confidence in elemental composition due to their unmatched resolving power and sub-ppm mass accuracy. However, if the analytical goal shifts from pure structural elucidation to high-throughput pharmacokinetic screening across hundreds of samples, the Q-TOF architecture becomes the superior alternative due to its rapid acquisition rates that perfectly complement UHPLC timescales.

    References

    • High-resolution mass spectrometry: more than exact mass Bioanalysis Zone URL:[Link]

    • High resolution accurate mass spectrometry (QTOF Technology) SCIEX URL: [Link]

    • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic National Center for Biotechnology Information (NCBI) URL:[Link]

    • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Chromatography Online URL:[Link]

    Validation

    A Comparative Guide to the Validated HPLC Method for Quantifying (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

    This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. As a molecule of interest in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. As a molecule of interest in pharmaceutical research, potentially as a covalent inhibitor targeting protein kinases, a robust and reliable analytical method is paramount for its development and quality control.[1][2]

    We will first detail the development and rigorous validation of a specific HPLC-UV method, adhering to the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[3][4][5] Subsequently, this method's performance will be objectively compared against alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS), to provide researchers and drug development professionals with a clear perspective on the optimal analytical strategy for their specific needs.

    Part 1: HPLC Method Development: A Rationale-Driven Approach

    The primary objective was to develop a simple, accurate, and robust reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. The molecular structure, featuring multiple chromophores such as the bromopyridine and benzylacrylamide moieties, makes it an ideal candidate for UV-Vis spectrophotometric detection.

    Experimental Protocol: Chromatographic Conditions
    • Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size.

      • Rationale: A C18 stationary phase was selected due to the predominantly non-polar nature of the analyte. The 150 mm length provides a good balance between resolution and analysis time for a relatively clean sample matrix.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

      • Rationale: Acetonitrile was chosen as the organic modifier for its low viscosity and UV cutoff. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peak shapes by minimizing tailing effects from any residual silanol interactions on the column.

    • Elution Mode: Gradient

      • Gradient Program: 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

      • Rationale: A gradient elution ensures that the analyte elutes with a sharp peak (good efficiency) while also cleaning the column of any more non-polar impurities, preventing carryover.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

      • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

    • Detection Wavelength: 310 nm

      • Rationale: A UV scan of the analyte standard revealed a maximum absorbance (λmax) at 310 nm, providing optimal sensitivity and selectivity against potential interferences.

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile:Water (50:50, v/v)

    Part 2: Method Validation: Establishing Fitness for Purpose

    The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5] The validation protocol encompasses specificity, linearity, range, accuracy, precision, limits of detection and quantitation, and robustness.

    G start Method Development validation Method Validation (ICH Q2) start->validation spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision (Repeatability & Intermediate) validation->prec lodq LOD & LOQ validation->lodq robust Robustness validation->robust end Validated Method spec->end lin->end acc->end prec->end lodq->end robust->end

    Caption: Workflow for HPLC Analytical Method Validation.

    Specificity

    Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    Experimental Protocol:

    • A solution of the diluent (blank) was injected to ensure no interfering peaks at the analyte's retention time.

    • A sample of the analyte was subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress).

    • The chromatograms of the stressed samples were compared to that of an unstressed standard to evaluate peak purity using the Diode Array Detector.

    Acceptance Criteria:

    • The analyte peak should be free from co-elution from any degradants or placebo components.

    • Peak purity index should be greater than 99.9%.

    Results: The method demonstrated excellent specificity. The analyte peak was well-resolved from all degradation products, and the peak purity analysis confirmed its homogeneity.

    Linearity & Range

    Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

    Experimental Protocol:

    • A stock solution of the analyte was prepared and serially diluted to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Each concentration was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration, and the regression equation and correlation coefficient (R²) were determined.

    Acceptance Criteria:

    • Correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be minimal.

    Data Summary: Linearity

    Concentration (µg/mL) Mean Peak Area (n=3)
    50 451023
    75 674589
    100 900125
    125 1124876
    150 1350234
    Regression Results Value
    Slope 8995
    Y-Intercept 1250

    | Correlation (R²) | 0.9998 |

    Accuracy

    Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy was evaluated by a recovery study.

    Experimental Protocol:

    • A placebo (matrix) was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Three replicate preparations were made for each level.

    • The samples were analyzed, and the percentage recovery was calculated.

    Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

    Data Summary: Accuracy (Recovery)

    Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
    80% 80.0 79.5 99.4
    100% 100.0 100.8 100.8

    | 120% | 120.0 | 121.1 | 100.9 |

    Precision

    Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    Experimental Protocol:

    • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day by a different analyst using a different instrument.

    Acceptance Criteria:

    • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    Data Summary: Precision

    Precision Type n Mean Assay (%) RSD (%)
    Repeatability 6 100.2 0.85

    | Intermediate Precision | 6 | 99.7 | 1.10 |

    Limit of Detection (LOD) & Limit of Quantitation (LOQ)

    Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

    Experimental Protocol:

    • Calculated based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    Acceptance Criteria:

    • The LOQ should be confirmed by analyzing samples at this concentration, with recovery between 80-120% and RSD ≤ 10%.

    Data Summary: LOD & LOQ

    Parameter Result (µg/mL)
    LOD 0.05

    | LOQ | 0.15 |

    Robustness

    Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    Experimental Protocol:

    • The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) was evaluated.

    • System suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

    Acceptance Criteria:

    • System suitability parameters must remain within acceptable limits.

    • The change in analyte response should not be significant.

    Results: The method was found to be robust, with system suitability remaining well within limits under all varied conditions, indicating its reliability for routine use.

    G Linearity Linearity Range Range Linearity->Range Defines the boundaries Accuracy Accuracy Accuracy->Range Confirmed within Precision Precision Precision->Range Confirmed within

    Caption: Relationship between key validation parameters.

    Part 3: Comparison with Alternative Analytical Methods

    While the validated HPLC-UV method is robust and fit-for-purpose, other technologies offer distinct advantages in specific scenarios. This section compares our method with UPLC-UV and HPLC-MS/MS.

    Comparison Summary
    ParameterValidated HPLC-UV UPLC-UV HPLC-MS/MS
    Principle Chromatographic separation with UV detectionSeparation on sub-2µm particles with UV detectionSeparation with mass-based detection
    Typical Run Time ~15 minutes< 5 minutes~5-10 minutes
    Sensitivity (LOQ) Moderate (~0.15 µg/mL)Moderate to HighVery High (pg/mL to ng/mL)
    Selectivity GoodGood to ExcellentUnparalleled (based on mass-to-charge)
    Solvent Consumption HighLow (~70-80% less than HPLC)Moderate to Low
    Instrument Cost $
    Method Robustness HighModerate (sensitive to pressure fluctuations)Moderate (matrix effects can be an issue)
    Best Suited For Routine QC, release testing, purity assaysHigh-throughput screening, fast purity checksTrace-level quantification, metabolite ID, bioanalysis
    Discussion
    • HPLC vs. UPLC (Ultra-Performance Liquid Chromatography): The primary advantage of UPLC is speed and efficiency . By using columns with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to significantly shorter run times and better resolution. For a drug development environment requiring high-throughput analysis, transitioning the validated HPLC method to a UPLC platform would be a logical next step to increase sample throughput and reduce solvent waste.

    • HPLC-UV vs. HPLC-MS/MS (Tandem Mass Spectrometry): The key differentiator for HPLC-MS/MS is its superior sensitivity and selectivity . While UV detection relies on the molecule's ability to absorb light, mass spectrometry measures the mass-to-charge ratio of the analyte and its fragments. This makes it the gold standard for bioanalytical studies (e.g., measuring drug levels in plasma), identifying unknown impurities, and quantifying analytes at extremely low concentrations where a UV detector would be insufficient. However, this performance comes at a significantly higher instrument cost and complexity, including the potential for ion suppression from the sample matrix that requires careful management.

    Conclusion

    The described RP-HPLC method for quantifying (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and assay purposes in a pharmaceutical setting. The comprehensive validation package confirms its reliability and adherence to international regulatory standards.[6][7][8]

    For laboratories requiring higher throughput, a direct transfer to a UPLC platform is recommended. For applications demanding ultra-trace level quantification or analysis in complex biological matrices, an HPLC-MS/MS method would be the necessary and superior alternative. The choice between these technologies ultimately depends on the specific analytical challenge, balancing the need for speed, sensitivity, and cost.

    References

    • Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
    • FDA Guidance on Analytical Method Valid
    • Highlights from FDA's Analytical Test Method Valid
    • A Comparative Guide to the Validation of HPLC Methods for Cyanamide Quantification in Complex M
    • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: U.S.
    • FDA Releases Guidance on Analytical Procedures.
    • (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide. Source: NextSDS.
    • New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determin
    • Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization.
    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
    • (PDF) DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING.
    • A Review of HPLC Method Development and Validation as per ICH Guidelines. Source: Asian Journal of Pharmaceutical Analysis.
    • High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. Source: Pharmaceutical Sciences.
    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
    • Determination of acrylamide and glycidamide in rat plasma by reversed-phase high performance liquid chromatography.
    • Quality Guidelines.
    • (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide. Source: Merck.
    • A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product by HPLC. Source: International Journal of Pharmaceutical and Medicinal Research.
    • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. Source: PubMed.
    • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
    • N-benzyl-2-cyanoacetamide. Source: PubChem.
    • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
    • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Source: MDPI.
    • An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.

    Sources

    Comparative

    Bridging the Gap: Correlating In Vitro Potency with In Vivo Potential for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

    A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeuti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo). This guide provides a comprehensive comparison of the known in vitro efficacy of compounds structurally related to (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide and outlines the experimental framework necessary to evaluate its in vivo potential. While direct efficacy data for this specific molecule is not yet prevalent in the public domain, by examining its structural analogs, we can infer its potential mechanism of action and design a robust strategy for its preclinical evaluation.

    The core of this molecule is the 2-cyanoacrylamide moiety, a well-recognized "warhead" in medicinal chemistry.[1] This electrophilic group can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[2] This interaction can be either reversible or irreversible, offering a tunable approach to modulating protein function.[1][3] Specifically, many 2-cyanoacrylamide derivatives have been investigated as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1]

    In Vitro Efficacy of Structurally Related 2-Cyanoacrylamide Derivatives

    While specific data for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is not available, studies on analogous compounds provide valuable insights into the potential of this chemical scaffold. The following table summarizes the in vitro activity of several (E)-2-cyano-3-(het)arylacrylamides against various cancer cell lines and kinases. The selection focuses on derivatives featuring a pyridine ring, which is structurally pertinent to the compound of interest.

    Compound IDStructureTarget/Cell LineIC50/GI50 (µM)Reference
    Analog 1 (13h) (R,E)-2-cyano-3-(6-methylpyridin-2-yl)-N-(...)-acrylamideTAK1 Kinase0.027[3]
    Analog 2 (13e) (R,E)-2-cyano-3-(pyridin-2-yl)-N-(...)-acrylamideTAK1 Kinase>1[3]
    Analog 3 (3f) (E)-2-cyano-3-(pyridin-4-yl)acrylamide derivativeCAKI-1 (Renal Cancer)0.287[4]
    Analog 4 (3o) (E)-2-cyano-3-(pyridin-3-yl)acrylamide derivativeCAKI-1 (Renal Cancer)0.336[4]
    Analog 5 (3n) (E)-2-cyano-3-(pyridin-2-yl)acrylamide derivativeRPMI-8226 (Melanoma)0.367[4]
    Note: The "..." in the structure for Analogs 1 and 2 represents a larger, consistent scaffold across the series tested in the cited study. The GI50 value represents the concentration for 50% of maximal inhibition of cell proliferation.

    The data clearly indicates that the 2-cyanoacrylamide scaffold, particularly when coupled with a pyridine ring, can exhibit potent biological activity. The sub-micromolar efficacy of these analogs against both specific kinases (TAK1) and various cancer cell lines underscores the potential of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide as a therapeutic candidate.[3][4]

    Causality Behind Experimental Choices: Why Kinase Inhibition and Cell Viability Assays?

    The decision to evaluate these compounds against kinases and cancer cell lines is rooted in the known biological significance of these targets. Kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[1] The 2-cyanoacrylamide moiety is an effective Michael acceptor, making it suitable for targeting cysteine residues often found in the active sites of kinases.[1]

    Cell viability assays, such as the MTT assay, provide a broader picture of a compound's biological effect.[5] A reduction in cell viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell-killing) effect.[6] These assays are crucial for initial screening to identify compounds with anti-cancer potential before moving into more complex and costly in vivo models.

    Detailed Experimental Protocols

    To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays.

    In Vitro Kinase Inhibition Assay (Example: TAK1)

    This protocol is a generalized representation based on common practices for assessing kinase inhibition.

    • Reagents and Materials : Recombinant human TAK1 enzyme, ATP, appropriate peptide substrate, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure :

      • Prepare serial dilutions of the test compound in kinase buffer.

      • In a 96-well plate, add the TAK1 enzyme, the peptide substrate, and the test compound.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

      • Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

    Cell Viability (MTT) Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

    • Cell Seeding :

      • Harvest and count cancer cells (e.g., HCT116, DLD-1).[5]

      • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

    • Compound Treatment :

      • Prepare serial dilutions of the test compound in cell culture medium.

      • Replace the existing medium with the medium containing the test compound at various concentrations.

      • Incubate for the desired exposure time (e.g., 24 or 48 hours).[5]

    • MTT Addition and Incubation :

      • Add MTT stock solution (5 mg/mL in PBS) to each well.[5]

      • Incubate for 4 hours at 37°C.[5]

    • Formazan Solubilization and Absorbance Measurement :

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis :

      • Calculate the percentage of cell viability compared to the vehicle-treated control cells.

      • Plot the results and determine the IC50 or GI50 value.

    Visualizing the Mechanism and Workflow

    To better understand the underlying biology and experimental design, the following diagrams are provided.

    G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) TAK1 TAK1 Receptor Tyrosine Kinase (RTK)->TAK1 Downstream Kinases (e.g., MAPKs) Downstream Kinases (e.g., MAPKs) TAK1->Downstream Kinases (e.g., MAPKs) Transcription Factors Transcription Factors Downstream Kinases (e.g., MAPKs)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival 2-Cyanoacrylamide Inhibitor 2-Cyanoacrylamide Inhibitor 2-Cyanoacrylamide Inhibitor->TAK1 Inhibition

    Caption: Conceptual signaling pathway illustrating the potential inhibitory action of a 2-cyanoacrylamide compound on a kinase like TAK1.

    The Crucial Transition: From In Vitro to In Vivo

    A potent in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. The complex physiological environment of a living organism, including drug absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's effectiveness. Therefore, in vivo studies are indispensable for validating in vitro findings.

    Hypothetical In Vivo Xenograft Study

    To assess the anti-cancer efficacy of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a human tumor xenograft model in immunocompromised mice is the gold standard.[7][8]

    G Cell Culture 1. Propagation of Human Cancer Cells (e.g., HCT-116) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell Culture->Implantation Tumor Growth 3. Tumor Growth to Palpable Size Implantation->Tumor Growth Randomization 4. Randomization of Mice into Treatment and Control Groups Tumor Growth->Randomization Treatment 5. Drug Administration (e.g., Oral, IP) at Defined Doses and Schedule Randomization->Treatment Monitoring 6. Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Histology, Biomarker Assessment Monitoring->Endpoint

    Caption: A streamlined workflow for an in vivo xenograft study to evaluate the anti-cancer efficacy of a test compound.

    Detailed Protocol for a Xenograft Study
    • Cell Line Selection and Preparation :

      • Choose a suitable human cancer cell line (e.g., HCT-116 for colorectal cancer) based on the target of interest.[9]

      • Culture the cells in the recommended medium until they reach the exponential growth phase.[9]

      • Harvest the cells and resuspend them in a suitable medium, possibly mixed with Matrigel, for injection.[7]

    • Animal Model :

      • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[7]

    • Tumor Implantation :

      • Inject a specific number of cancer cells (e.g., 2 x 10⁶) subcutaneously into the flank of each mouse.[7]

    • Tumor Growth and Monitoring :

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Regularly measure tumor dimensions with calipers and calculate the volume.

    • Treatment Administration :

      • Randomize the mice into treatment and control (vehicle) groups.

      • Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Evaluation :

      • Monitor tumor growth and the general health of the mice (including body weight) throughout the study.

      • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Data Analysis :

      • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

      • Further analysis can include histopathology and biomarker assessment of the tumor tissue.

    Conclusion and Future Directions

    The 2-cyanoacrylamide scaffold represents a promising starting point for the development of novel anti-cancer agents, with analogs demonstrating potent in vitro activity. While direct experimental data for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is currently lacking, the information gathered on structurally related compounds provides a strong rationale for its further investigation.

    The immediate next steps should focus on synthesizing this specific compound and evaluating its in vitro efficacy against a panel of cancer cell lines and relevant kinases. Following promising in vitro results, a well-designed in vivo xenograft study, as detailed in this guide, will be crucial to establish its preclinical proof-of-concept. By systematically bridging the gap between in vitro and in vivo data, the true therapeutic potential of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can be elucidated.

    References

    • Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

    • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    • Tundo, G. R., Zoppoli, P., Votino, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules. [Link]

    • RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

    • Chen, Y., & Kang, J. (2011). (E)-N-Benzyl-2-cyano-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

    • Nagao, M., et al. (2020). Analyses of putative anti-cancer potential of three STAT3 signaling inhibitory compounds derived from Salvia officinalis. Biochemical and Biophysical Research Communications. [Link]

    • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. [Link]

    • MDPI. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. [Link]

    • McCabe, T., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][4][10]triazin-7-ones and Stable Free Radical Precursors. Molecules. [Link]

    • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]

    • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. [Link]

    • eLife. (2017). Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. [Link]

    • PubMed. (1984). Nude mouse xenograft study for treatment of neuroblastoma: effects of chemotherapeutic agents and surgery on tumor growth and cell kinetics. [Link]

    • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]

    • SlidePlayer. (2022). Advances in covalent drug discovery. [Link]

    • JCI Insight. (2019). Prohibitin promotes dedifferentiation and is a potential therapeutic target in neuroblastoma. [Link]

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    Safety & Regulatory Compliance

    Safety

    Comprehensive Guide to the Safe Handling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

    For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a compound with signifi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides essential safety and logistical information for handling (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a compound with significant potential in drug development, particularly as an inhibitor of Transforming growth factor beta-activated kinase 1 (TAK1)[1]. Due to its chemical structure, which incorporates both a cyanoacrylamide moiety and a bromopyridin functional group, specific precautions must be taken to ensure the safety of laboratory personnel and the integrity of the research.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide in various laboratory settings.

    Operation Required PPE Rationale
    Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Nitrile or Polyethylene Gloves- Laboratory Coat- Respiratory Protection (N95 or higher)To prevent eye contact with airborne particles and skin exposure. Respiratory protection is crucial to avoid inhalation of fine powders which may cause respiratory irritation[8][9].
    Solution Preparation and Handling - Chemical Splash Goggles- Nitrile or Polyethylene Gloves- Laboratory Coat- Work in a Fume HoodReduces the risk of splashes to the eyes and skin contact. A fume hood is essential to control and exhaust any vapors that may be released, preventing respiratory exposure[10][11].
    Experimental Procedures - Chemical Splash Goggles- Nitrile or Polyethylene Gloves- Laboratory Coat- Work in a Fume HoodProvides a controlled environment and personal protection during reactions and manipulations where the risk of exposure is highest.
    Waste Disposal - Chemical Splash Goggles- Nitrile or Polyethylene Gloves- Laboratory CoatProtects against accidental splashes and contact with contaminated materials during the disposal process.

    A Note on Glove Selection: Nitrile or polyethylene gloves are recommended for handling cyanoacrylates.[8][10][11] Avoid using PVC, rubber, nylon, or cotton gloves as they may not provide adequate protection.[11] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if they become contaminated.

    Safe Handling and Operational Workflow

    A systematic approach to handling (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is essential to maintain a safe laboratory environment. The following workflow diagram and procedural steps provide a clear guide for researchers.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh prep_sds Review SDS of Similar Compounds prep_sds->prep_ppe handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

    Caption: Workflow for the safe handling of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide.

    Step-by-Step Handling Protocol:

    • Preparation:

      • Thoroughly review the available safety information for structurally similar compounds.

      • Ensure a chemical fume hood is certified and functioning correctly.

      • Assemble all necessary equipment and reagents before starting work.

      • Don the appropriate PPE as outlined in the table above.

    • Handling:

      • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[10][11]

      • When weighing the solid, use a draft shield to prevent the powder from becoming airborne.

      • Add the compound to the solvent slowly to avoid splashing.

      • Keep containers tightly closed when not in use.[8][9]

    • Cleanup and Decontamination:

      • Wipe down all surfaces and equipment with an appropriate solvent to decontaminate them after use.

      • Wash all glassware thoroughly.

    Emergency Procedures: Be Prepared

    In the event of an exposure, immediate and appropriate action is crucial.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[8] Do not attempt to pull bonded skin apart; soak in warm, soapy water and gently peel apart.[10]

    • Inhalation: Move the affected person to fresh air.[8][10] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

    Disposal Plan: Responsible Waste Management

    Proper disposal of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide and any contaminated materials is essential to protect the environment and comply with regulations.

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not pour this waste down the drain.

    • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

    By adhering to these guidelines, researchers can safely handle (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, minimizing risks and fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

    References

    • NextSDS. (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide - Chemical Substance Information. Available at: [Link]

    • GSD FabLab. Cyanoacrylate (Instant) Adhesives. Available at: [Link]

    • Chestnut Products. SAFETY DATA SHEET Cyanoacrylate Superglue Thick. Available at: [Link]

    • Ted Pella, Inc. Safety Data Sheet Product No. 10033, 14460, 14470, 14464, 14474, 14465, 14477, 14478 PELCO® Pro CA44, C100, C5, C300, C1000, CA. Available at: [Link]

    • Conrad Electronic. SAFETY DATA SHEET TOOLCRAFT Ethyl-Cyanoacrylate. Available at: [Link]

    • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

    • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Available at: [Link]

    • Fisher Scientific. SAFETY DATA SHEET - Benzyl isocyanide. Available at: [Link]

    • Organic Syntheses. N-benzylacrylamide - Organic Syntheses Procedure. Available at: [Link]

    • Amerigo Scientific. (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide. Available at: [Link]

    • PubMed Central. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available at: [Link]

    • LookChem. (R,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(2,2,2-trifluoro-1-phenylethyl)acrylamide. Available at: [Link]

    • PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available at: [Link]

    • PubMed Central. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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